Enviroxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-CAPFRKAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222628 | |
| Record name | Enviroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63198-97-0, 72301-79-2 | |
| Record name | Viroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enviroxime [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENVIROXIME | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enviroxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENVIROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that has demonstrated significant antiviral activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses such as poliovirus and coxsackievirus.[1][2][3][4] Although its clinical development was halted due to limited efficacy and unfavorable pharmacokinetic properties, this compound remains a critical tool for virologists.[5][6] Its well-characterized mechanism of action provides a valuable framework for understanding picornavirus replication and for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits picornavirus replication, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Targeting the Viral Protein 3A
This compound's interaction with the 3A protein disrupts a critical stage in the viral life cycle: the replication of viral RNA.[1][7] Specifically, the compound inhibits the synthesis of the positive-sense viral RNA strand.[1][2][8] This inhibitory effect is believed to stem from the disruption of the proper formation and function of the viral replication complex, a multiprotein machinery assembled on intracellular membranes that is essential for replicating the viral genome.[9][10]
The 3A protein plays a crucial role in the formation of these replication complexes by recruiting host cell factors. One such critical host factor is phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme required for the synthesis of phosphatidylinositol 4-phosphate (PI4P) lipids in the membranes of the replication organelles.[9][10][11] this compound and this compound-like compounds are thought to interfere with the function of the 3A protein, potentially disrupting its interaction with host factors like GBF1 and the subsequent recruitment of PI4KIIIβ.[9][10] This disruption of the host-virus interaction ultimately cripples the virus's ability to establish a functional replication environment.
Furthermore, some studies suggest that this compound and similar compounds may also interfere with the processing of the viral polyprotein, which could contribute to the overall inhibition of viral replication.[9][10]
Quantitative Analysis of this compound's Antiviral Activity
The potency of this compound has been quantified against various picornaviruses using different in vitro assays. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and minimal inhibitory concentration (MIC).
| Virus | Cell Line | Assay Type | Value | Reference |
| Poliovirus Type 1 | FL cells | Plaque Inhibition | IC50: 0.2 µmol/L | [12] |
| Poliovirus | RD cells | Not Specified | MIC: 0.06 µg/ml | [2] |
| Poliovirus | L20B cells | Not Specified | MIC: 0.06 µg/ml | [2] |
| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | EC50: 0.4 ± 0.2 µM | [6] |
| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | EC50: 1.4 ± 0.3 µM | [6] |
| Enterovirus 71 (EV-A71) | RD cells | CPE Inhibition | EC50: 0.06 ± 0.001 µM | [6] |
| Enterovirus 71 (EV-A71) | RD cells | RNA Yield Reduction | EC50: 0.2 ± 0.04 µM | [6] |
| Rhinovirus strains 1A and 13 | Not Specified | In vitro assays | Efficacious at ng/ml concentrations | [13] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a series of key experimental techniques. Detailed methodologies for these experiments are provided below.
Time-of-Addition Assay
This assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by an antiviral compound.[1][8][9][14][15]
Protocol:
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Synchronized Infection: Infect the cell monolayer with the picornavirus at a high multiplicity of infection (MOI) to ensure that most cells are infected simultaneously. The infection is typically carried out for a short period (e.g., 1 hour) at 37°C.
-
Virus Removal: After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS) to remove any unattached virus particles.
-
Compound Addition at Different Time Points: Add this compound at its effective concentration to different wells at various time points post-infection (e.g., 0, 1, 2, 3, 4, 5, 6, 7, 8 hours).
-
Incubation: Incubate the plates for a full replication cycle (typically 8-12 hours for picornaviruses).
-
Quantification of Viral Yield: At the end of the incubation period, harvest the virus from each well (through freeze-thaw cycles) and determine the viral titer using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the viral yield as a percentage of the untreated control against the time of drug addition. The time point at which the addition of the drug no longer inhibits viral replication indicates the latest possible stage at which the drug is effective.
Generation and Mapping of Drug-Resistant Mutants
This genetic approach is fundamental for identifying the direct target of an antiviral drug.[1][2][3][16][17][18][19]
Protocol:
-
Virus Propagation in the Presence of the Drug: Serially passage the picornavirus in cell culture in the presence of a sub-optimal concentration of this compound. This allows for the selection of viral mutants that can replicate in the presence of the drug.
-
Plaque Purification: Isolate individual viral clones from the drug-resistant population by plaque purification. This involves plating the virus on a cell monolayer under a semi-solid overlay containing this compound, and then picking well-isolated plaques.
-
Amplification of Resistant Clones: Amplify each plaque-purified virus to generate a high-titer stock.
-
Confirmation of Resistance: Confirm the resistance phenotype of each mutant by performing a dose-response curve with this compound and comparing it to the wild-type virus.
-
Viral RNA Extraction and RT-PCR: Extract viral RNA from the resistant mutants. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific regions of interest.
-
Sequencing: Sequence the PCR products to identify any nucleotide mutations that are present in the resistant mutants but not in the wild-type virus.
-
Mapping of Mutations: Align the sequences of the resistant mutants to the wild-type sequence to map the location of the resistance-conferring mutations. For this compound, these mutations are consistently found in the 3A coding region.
Dot Blot Analysis of Viral RNA Synthesis
This technique is used to specifically measure the effect of an antiviral compound on the synthesis of positive- and negative-strand viral RNA.[1][2][3][11][20][21]
Protocol:
-
Cell Infection and Treatment: Infect host cells with the picornavirus in the presence or absence of this compound.
-
Metabolic Labeling of RNA: At a specific time post-infection, add a radiolabeled RNA precursor, such as [³H]uridine, to the culture medium to label newly synthesized viral RNA.
-
Total RNA Extraction: After a labeling period, harvest the cells and extract the total cellular RNA.
-
RNA Denaturation: Denature the RNA samples to ensure they are single-stranded.
-
Dot Blotting: Spot serial dilutions of the denatured RNA samples onto a nylon or nitrocellulose membrane.
-
Hybridization with Strand-Specific Probes: Hybridize the membrane with radiolabeled oligonucleotide probes that are specific for either the positive- or negative-strand viral RNA.
-
Washing and Autoradiography: Wash the membrane to remove any unbound probe and expose it to X-ray film to visualize the radiolabeled RNA.
-
Quantification: Quantify the intensity of the dots to determine the relative amount of positive- and negative-strand RNA synthesized in the presence and absence of the drug.
In Vitro VPg Uridylylation Assay
This biochemical assay assesses the initiation step of picornavirus RNA synthesis, which involves the uridylylation of the viral protein VPg.[5][22][23][24][25][26]
Protocol:
-
Purification of Components: Purify the necessary viral proteins, including the RNA-dependent RNA polymerase (3Dpol) and the VPg protein (or its precursor 3AB). Also, synthesize or in vitro transcribe the cis-acting replication element (cre) RNA template.
-
Reaction Mixture Assembly: Set up a reaction mixture containing the purified 3Dpol, VPg, cre RNA, and a buffer containing magnesium or manganese ions.
-
Initiation of the Reaction: Start the reaction by adding a mixture of unlabeled UTP and radiolabeled [α-³²P]UTP.
-
Incubation: Incubate the reaction at the optimal temperature for the viral polymerase (typically 30-37°C) for a specific period.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
SDS-PAGE and Autoradiography: Analyze the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, uridylylated VPg (VPg-pU and VPg-pUpU).
-
Analysis of Inhibition: To test the effect of this compound, include the compound at various concentrations in the reaction mixture and compare the amount of uridylylated VPg produced to the untreated control.
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Overview of the Picornavirus Replication Cycle.
Caption: this compound's Inhibition of Viral RNA Replication.
Caption: Experimental Workflow to Elucidate the Mechanism of Action.
Conclusion
This compound's mechanism of action against picornaviruses is a well-documented example of targeted antiviral therapy. By specifically inhibiting the function of the viral non-structural protein 3A, this compound effectively halts viral RNA replication, preventing the production of new virus particles. The experimental approaches used to decipher this mechanism, from genetic resistance studies to biochemical assays, provide a robust framework for the investigation of other antiviral compounds. While this compound itself did not achieve clinical success, the knowledge gained from its study continues to inform the design and development of new generations of antipicornaviral drugs. This in-depth understanding of the host-virus interactions that are disrupted by this compound opens new avenues for targeting essential viral processes and overcoming the challenges of drug resistance.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picornavirus Genome Replication: ASSEMBLY AND ORGANIZATION OF THE VPg URIDYLYLATION RIBONUCLEOPROTEIN (INITIATION) COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity against rhinoviruses, toxicity, and delivery in aerosol of this compound in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 15. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 16. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutational pathway maps and founder effects define the within-host spectrum of hepatitis C virus mutants resistant to drugs | PLOS Pathogens [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. Picornavirus Genome Replication: ROLES OF PRECURSOR PROTEINS AND RATE-LIMITING STEPS IN oriI-DEPENDENT VPg URIDYLYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Initiation of protein-primed picornavirus RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Picornavirus genome replication: assembly and organization of the VPg uridylylation ribonucleoprotein (initiation) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Picornavirus translation strategies - PMC [pmc.ncbi.nlm.nih.gov]
Enviroxime's Inhibition of Viral RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime is a potent benzimidazole derivative that exhibits significant antiviral activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis, a critical step in the replication cycle of these pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory effects, details key experimental protocols for its study, and presents quantitative data on its antiviral efficacy. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Picornaviruses, a large family of non-enveloped, positive-sense single-stranded RNA viruses, are responsible for a wide array of human and animal diseases, ranging from the common cold (rhinoviruses) to more severe conditions like poliomyelitis (poliovirus) and hand, foot, and mouth disease (enteroviruses). The replication of these viruses is entirely dependent on the synthesis of new viral RNA, a process orchestrated by a complex machinery of viral and host factors. A key component of this machinery is the viral RNA-dependent RNA polymerase. However, the overall process is regulated by a number of other viral non-structural proteins.
This compound emerged as a promising antiviral candidate due to its potent and selective inhibition of picornavirus replication.[1] Early studies indicated that its primary target was not the viral polymerase itself, but rather another non-structural protein, 3A.[2][3][4] This discovery has made this compound a valuable tool for dissecting the intricate process of viral RNA replication and has spurred further research into the functions of the 3A protein and its interacting partners.
Mechanism of Action
This compound's inhibitory effect on viral RNA synthesis is multifaceted, primarily targeting the viral non-structural protein 3A and its interaction with host cell factors.
Primary Target: The Viral 3A Protein
The central target of this compound is the small, hydrophobic viral protein 3A.[2][3][4] Studies involving the selection of drug-resistant mutants have consistently identified single amino acid substitutions within the 3A protein as the basis for resistance.[2][3][4][5][6] This genetic evidence strongly implicates 3A as the direct or indirect target of this compound. The 3A protein, along with its precursor 3AB, plays a crucial role in the formation of the viral replication complex—a network of intracellular membranes where viral RNA synthesis occurs.[6] It is believed that 3A acts as a scaffold, anchoring the replication machinery to these membranes.
Inhibition of Plus-Strand RNA Synthesis
This compound specifically inhibits the synthesis of the viral plus-strand RNA.[1][2][3][4] In the picornavirus replication cycle, the positive-sense genomic RNA serves as a template for the synthesis of a complementary negative-strand RNA. This negative strand then acts as a template for the production of numerous new positive-strand RNAs, which can be used for translation, further replication, or packaging into new virions. By preferentially blocking the synthesis of the plus-strand, this compound effectively halts the amplification of the viral genome.
Interference with the Replication Complex
The current model suggests that this compound disrupts the function of the 3A protein within the replication complex. While direct binding of this compound to 3A has been difficult to demonstrate, it is hypothesized that the compound interferes with the interaction of 3A with other viral or host proteins essential for the formation or activity of the replication complex.[7] Some evidence also points to a potential role of this compound in disrupting viral polyprotein processing, which could indirectly affect the availability of mature non-structural proteins required for replication.[8]
Involvement of Host Factor PI4KIIIβ
More recent research has revealed a critical role for a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), in the mechanism of action of this compound and this compound-like compounds.[8][9] PI4KIIIβ is an enzyme involved in the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that is enriched in the viral replication organelles and is essential for their formation and function. This compound-like compounds have been shown to inhibit a PI4KIIIβ-dependent step in viral replication.[8][9] This suggests that this compound may exert its antiviral effect by targeting a complex of viral protein 3A and host PI4KIIIβ, thereby disrupting the lipid environment required for efficient RNA synthesis.
Quantitative Antiviral Activity
The antiviral potency of this compound has been quantified against a variety of picornaviruses using cell culture-based assays. The following table summarizes key efficacy data from the literature.
| Virus | Cell Line | Assay Type | Value | Reference |
| Poliovirus Type 1 | FL cells | IC50 | 0.2 µM | [10] |
| Poliovirus | L2OB/RD | MIC | 0.06 µg/mL | [11] |
| Rubella Virus | HeLa/WISH | MIC | 0.125 µg/mL | [11] |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | EC50 | 0.1 - 0.7 µM | [9] |
| Rhinovirus Mutants | HeLa | Resistance | Selected at 1 µg/mL | [2][3] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; MIC: minimum inhibitory concentration.
Experimental Protocols
A variety of experimental techniques are employed to study the mechanism of action of this compound. Detailed methodologies for key experiments are outlined below.
Time-of-Addition Assay
This assay is used to determine the specific stage of the viral replication cycle that is inhibited by an antiviral compound.
Protocol:
-
Seed susceptible host cells (e.g., HeLa cells) in a multi-well plate and allow them to form a confluent monolayer.
-
Synchronize the infection by inoculating the cells with a high multiplicity of infection (MOI) of the virus (e.g., rhinovirus or poliovirus) for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.
-
Wash the cells to remove unattached virus and add pre-warmed culture medium.
-
Add this compound at various time points post-infection (e.g., every hour for 8-12 hours).
-
At the end of the replication cycle (e.g., 8-12 hours post-infection), harvest the cells and/or supernatant.
-
Quantify the viral yield by plaque assay or RT-qPCR.
-
The time at which the addition of the drug no longer inhibits viral replication indicates the point in the viral life cycle that is targeted. For this compound, it can be added several hours post-infection without loss of activity, indicating it targets a post-entry event like RNA synthesis.[3][4]
Plaque Reduction Assay
This is the gold-standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a separate set of tubes, mix a constant amount of virus with each drug dilution.
-
Incubate the virus-drug mixtures for a set period (e.g., 1 hour) to allow the drug to interact with the virus.
-
Plate susceptible cells in multi-well plates and grow to confluency.
-
Remove the growth medium from the cells and inoculate with the virus-drug mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Dot Blot Assay for Viral RNA Synthesis
This method is used to specifically measure the synthesis of viral plus- and minus-strand RNA.
Protocol:
-
Infect host cells with the virus in the presence or absence of this compound.
-
At various times post-infection, harvest the cells and extract total RNA.
-
Denature the RNA samples.
-
Spot the denatured RNA onto a nylon membrane.
-
Immobilize the RNA on the membrane by UV cross-linking or baking.
-
Hybridize the membrane with a radiolabeled or biotinylated single-stranded RNA probe that is complementary to either the viral plus-strand or minus-strand RNA.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using autoradiography or a chemiluminescent substrate.
-
Quantify the signal to determine the relative amounts of plus- and minus-strand RNA synthesized under each condition. Studies using this method have shown that this compound preferentially inhibits the synthesis of plus-strand RNA.[2][3][4]
In Vitro RNA Synthesis Assay
This cell-free assay utilizes crude replication complexes isolated from infected cells to directly measure viral RNA synthesis.
Protocol:
-
Infect a large culture of susceptible cells (e.g., HeLa cells) with a high MOI of the virus.
-
After several hours of infection, harvest the cells and lyse them under hypotonic conditions.
-
Isolate the crude replication complexes by differential centrifugation. These complexes consist of viral proteins and RNA associated with cellular membranes.
-
Set up the in vitro reaction by incubating the replication complexes with a reaction mixture containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP), and an energy source (e.g., ATP).
-
Add this compound or a vehicle control to the reactions.
-
Incubate the reactions at the optimal temperature for the viral polymerase (e.g., 37°C).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the incorporation of the radiolabeled rNTP into RNA using a scintillation counter. This assay has demonstrated that this compound inhibits the initiation of plus-strand RNA synthesis.[2][3][4]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage site analysis in picornaviral polyproteins: discovering cellular targets by neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation of poliovirus plus-strand RNA synthesis in a membrane complex of infected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evidence that this compound targets multiple components of the rhinovirus 14 replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Enviroxime: A Technical Guide to its Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime, a benzimidazole derivative, has demonstrated significant antiviral activity against a broad range of picornaviruses, a family of small RNA viruses responsible for a variety of human diseases, including the common cold (rhinoviruses) and poliomyelitis (poliovirus). This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its inhibitory effects. Quantitative data from various antiviral assays are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Picornaviruses represent a significant burden on global health. The discovery and development of broad-spectrum antiviral agents are crucial for the management of diseases caused by these viruses. This compound emerged as a potent inhibitor of picornavirus replication, showing activity against numerous members of this viral family.[1][2] This document serves as a comprehensive resource for understanding the antiviral profile of this compound.
Mechanism of Action
This compound exerts its antiviral effect by targeting the non-structural viral protein 3A.[1][2] The 3A protein is a key component of the viral replication complex and is involved in the formation of replication organelles and the inhibition of host cell protein secretion. By interacting with the 3A protein, this compound disrupts the integrity and function of the replication complex, ultimately inhibiting the synthesis of viral RNA.[1][2] Specifically, it has been shown to preferentially inhibit the synthesis of the viral plus-strand RNA.[1]
dot
Caption: Mechanism of action of this compound on the picornavirus replication cycle.
Broad-Spectrum Antiviral Activity: Quantitative Data
This compound has been evaluated against a variety of picornaviruses, demonstrating a broad spectrum of activity. The following tables summarize the available quantitative data from in vitro antiviral assays.
Table 1: Antiviral Activity of this compound against a Panel of Picornaviruses
| Virus | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Poliovirus type 1 | FL cells | Plaque Inhibition | IC50 | 0.2 | [3] |
| Rhinovirus (various serotypes) | HeLa cells | Cytopathic Effect (CPE) Inhibition | IC50 | 0.009 - 0.11 (µg/mL) | [4] |
| Coxsackievirus B1 | FL cells | In vitro synergy assay | ED50 | >100 (mg/kg, in vivo) | [5] |
| Rubella Virus | HeLa, WISH | CPE Inhibition | MIC | 0.125 (µg/mL) | |
| Poliovirus | RD, L20B | CPE Inhibition | MIC | 0.06 (µg/mL) |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa, Vero, A549 cells)
-
Complete cell culture medium (e.g., MEM with 5% FBS)
-
Virus stock of known titer
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Neutral red or crystal violet stain
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of this compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in 80-100% of the virus control wells.
-
Staining and Quantification: Remove the medium and stain the cells with neutral red or crystal violet. After a suitable incubation period, elute the stain and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, using regression analysis.
dot
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
6-well or 12-well plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (typically 50-100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., medium containing agarose or methylcellulose) with the corresponding concentration of this compound.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
dot
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
This compound is a potent, broad-spectrum inhibitor of picornavirus replication with a well-defined mechanism of action targeting the viral 3A protein. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the antiviral potential of this compound and related compounds. While clinical development was halted due to unfavorable pharmacokinetics, its potent in vitro activity makes it a valuable tool for virological research and a potential scaffold for the design of new antipicornaviral agents.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral effect of the combination of this compound and disoxaril on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Enviroxime's Impact on the Poliovirus Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral agent Enviroxime and its inhibitory effects on the poliovirus replication cycle. It consolidates key findings on its mechanism of action, viral targets, and the development of resistance. This document is intended to serve as a resource for researchers in virology and professionals engaged in the development of antiviral therapeutics.
Executive Summary
This compound is a benzimidazole derivative that demonstrates potent in vitro activity against a range of picornaviruses, including all three serotypes of poliovirus.[1][2] Its primary mechanism of action is the inhibition of viral RNA replication, specifically targeting the synthesis of the positive-sense RNA strand.[3][4] The molecular target of this compound has been identified as the nonstructural viral protein 3A and its precursor, 3AB.[3][4][5] Resistance to the compound is readily acquired through single point mutations within the 3A coding region.[1][5] While this compound showed promise in preclinical studies, its development was halted due to unfavorable pharmacokinetics and the emergence of resistant strains.[1][2] Nevertheless, it remains a valuable tool for studying the intricacies of poliovirus replication.
Mechanism of Action
This compound disrupts the poliovirus replication cycle at the stage of viral RNA synthesis.[3][4] Unlike capsid-binding agents that prevent viral entry or uncoating, this compound can be added several hours post-infection without a significant loss of its inhibitory effect, indicating a target within the replicative phase.[4][5]
The compound specifically inhibits the synthesis of the viral plus-strand RNA.[3][4] The proposed mechanism involves the binding of this compound to the viral protein 3A or its precursor 3AB.[4] This interaction is thought to disrupt the proper formation and function of the viral replication complex, which is essential for RNA synthesis.[4][6]
dot
The Role of Viral Protein 3A
The nonstructural protein 3A is a multifunctional protein crucial for poliovirus replication. It is involved in the rearrangement of host cell membranes to form replication organelles, the sites of viral RNA synthesis.[1] Protein 3A and its precursor 3AB are also implicated in the inhibition of host cell protein secretion. By targeting 3A/3AB, this compound effectively cripples the virus's ability to establish these essential replication factories.[4]
Host Factor Involvement: PI4KB
Recent studies suggest that this compound and similar compounds may exert their antiviral effect by targeting a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[6][7] PI4KB is a crucial enzyme for the formation of the replication organelles. By inhibiting PI4KB, this compound-like compounds can disrupt the cellular environment necessary for viral replication.[6] This dual-targeting hypothesis of both a viral and a host protein could explain the compound's potent activity.
dot
Quantitative Data on Antiviral Activity
The following tables summarize the in vitro efficacy of this compound against poliovirus as reported in various studies.
Table 1: Inhibitory Concentrations of this compound against Poliovirus
| Virus Serotype | Cell Line | Assay Type | IC50 (µM) | EC50 (nM) | MIC (µg/mL) | Reference |
| Poliovirus Type 1 (Mahoney) | FL cells | Not Specified | 0.2 | - | - | [8] |
| Poliovirus (Sabin) | RD cells | CPE Inhibition | - | - | 0.06 | [9][10] |
| Poliovirus (Sabin) | L20B cells | CPE Inhibition | - | - | 0.06 | [9][10] |
| Poliovirus Type 1 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |
| Poliovirus Type 2 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |
| Poliovirus Type 3 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of the concentration of a drug that is required for 50% inhibition of a biological process.[11] MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[9]
Table 2: Cytotoxicity and Therapeutic Index of this compound
| Cell Line | MTC (µg/mL) | Therapeutic Index (TI) | Reference |
| RD cells | 16 | 28 | [9] |
| L20B cells | 32 | 54 | [9][10] |
| HeLa cells | 16 | 14 (against Rubella) | [9] |
| WISH cells | 16 | 14 (against Rubella) | [9] |
| HeLa cells | - | 290–1,657 (against Poliovirus) | [2] |
MTC (Minimal Toxic Concentration) is the lowest concentration that produces a toxic effect.[9] The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[9][10]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of this compound on poliovirus replication.
Plaque Reduction Assay
This assay is used to quantify the effect of an antiviral compound on infectious virus particle production.
-
Cell Seeding: Confluent monolayers of susceptible cells (e.g., HeLa, L20B) are prepared in 6- or 12-well plates.[2]
-
Virus Infection: Cells are infected with a known titer of poliovirus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., MEM with 1% agar) containing serial dilutions of this compound is added.
-
Incubation: Plates are incubated at 37°C for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) are counted.
-
Data Analysis: The number of plaques in treated wells is compared to untreated controls to determine the concentration of this compound that inhibits plaque formation by 50% (IC50).[10]
dot
Dot Blot Analysis of Viral RNA Synthesis
This method is used to specifically measure the synthesis of viral plus- and minus-strand RNA.
-
Cell Infection and Treatment: HeLa cells are infected with poliovirus in the presence or absence of this compound.[4]
-
RNA Extraction: At various times post-infection, total cellular RNA is extracted.
-
RNA Denaturation and Blotting: The RNA is denatured and applied to a nitrocellulose or nylon membrane using a dot blot apparatus.
-
Hybridization: The membrane is hybridized with radiolabeled single-stranded RNA probes specific for either the poliovirus plus-strand or minus-strand RNA.
-
Autoradiography and Quantification: The membrane is exposed to X-ray film, and the intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand RNA synthesized.[4]
In Vitro Uridylylation Assay
This assay measures the initiation of poliovirus RNA synthesis by monitoring the uridylylation of the VPg protein (3B).
-
Preparation of Crude Replication Complexes: Crude replication complexes are isolated from poliovirus-infected HeLa cells that have been treated with or without this compound.[4]
-
In Vitro Reaction: The replication complexes are incubated in a reaction mixture containing [α-³²P]UTP.
-
Immunoprecipitation: The reaction products are immunoprecipitated using an antibody specific for VPg (anti-3B antiserum).[4]
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled VPg-pU and VPg-pUpU are visualized by autoradiography.[4] The intensity of these bands indicates the level of initiation of RNA synthesis.
Resistance to this compound
A significant challenge with this compound is the rapid development of drug-resistant viral mutants.[1] Resistance is conferred by single amino acid substitutions in the viral protein 3A.[5] Numerous independent mutations in the 3A coding region have been mapped in this compound-resistant poliovirus strains.[3][5] This high frequency of resistance development has been a major impediment to its clinical application.[1]
Conclusion
This compound has been a pivotal research tool for dissecting the poliovirus replication cycle, particularly the role of the nonstructural protein 3A and the formation of the viral replication complex. While its clinical potential has been limited by pharmacokinetic challenges and the emergence of resistance, the study of this compound has provided valuable insights into potential targets for future antiviral drug development against poliovirus and other enteroviruses. The elucidation of its potential dual-targeting mechanism, involving both a viral and a host protein, opens new avenues for the design of novel antiviral strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Use of Antiviral Agents in Polio Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Phosphatidylinositol 4-kinase III beta is a target of this compound-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Investigating the Natural Function of the Picornavirus 3A Protein Using Enviroxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted roles of the picornavirus 3A protein and the utility of the antiviral compound Enviroxime as a molecular probe to elucidate its function. This document details the natural functions of the 3A protein in the viral life cycle, its interaction with host cell machinery, and the mechanism by which this compound inhibits its activity. Furthermore, this guide provides detailed experimental protocols for key assays and presents quantitative data to support the described methodologies.
The Pivotal Role of the 3A Protein in Picornavirus Replication
The 3A protein of picornaviruses, a family of small RNA viruses that includes poliovirus and rhinovirus, is a small, hydrophobic, non-structural protein essential for viral replication.[1][2] While its exact mechanisms of action are still under investigation, the 3A protein is known to be involved in several critical processes:
-
Formation of Replication Organelles: The 3A protein plays a crucial role in remodeling host cell membranes to form replication organelles, the sites of viral RNA synthesis.[1][2] It achieves this by interacting with and modulating the function of host proteins involved in membrane trafficking and lipid metabolism.[3][4][5]
-
Inhibition of Host Protein Secretion: Enterovirus 3A proteins are known to inhibit the host cell's protein secretion pathway, which may help the virus evade the host immune response.[1][6] This is achieved by interacting with host factors like GBF1, a guanine nucleotide exchange factor for Arf1.[5][6]
-
Viral RNA Replication: The 3A protein, and its precursor 3AB, are directly involved in the replication of the viral RNA genome.[7][8][9] The 3AB precursor can be uridylylated to serve as a primer for RNA synthesis.[7][8]
-
Modulation of Host Signaling Pathways: The 3A protein interacts with a variety of host cell proteins, thereby manipulating cellular signaling pathways to create a favorable environment for viral replication.[3][4][5] One key interaction is with the host protein PI4KIIIβ (phosphatidylinositol 4-kinase III beta), which is essential for the formation of replication organelles.[3][5]
This compound: A Specific Inhibitor of 3A Protein Function
This compound is a benzimidazole derivative that exhibits potent antiviral activity against a broad range of picornaviruses.[3][7][8] Its mechanism of action has been pinpointed to the viral 3A protein.[7][8] Key findings regarding this compound's action include:
-
Direct Targeting of 3A: Genetic studies have demonstrated that resistance to this compound maps to mutations in the 3A coding region of the viral genome.[7][8][10] Single amino acid substitutions in the 3A protein are sufficient to confer resistance.[7][8]
-
Inhibition of RNA Replication: this compound specifically inhibits the synthesis of viral plus-strand RNA.[7][8] This suggests that the drug targets a step in the RNA replication process that is dependent on 3A function.[7][8]
-
A Tool for Functional Studies: The specific nature of this compound's interaction with the 3A protein makes it an invaluable tool for investigating the protein's natural functions.[7][8] By observing the effects of this compound on viral replication and host cell processes, researchers can infer the roles of the 3A protein.
Quantitative Analysis of this compound's Antiviral Activity
The antiviral potency of this compound and the effects of resistance mutations can be quantified using various cell-based assays. The following tables summarize key quantitative data from published studies.
| Table 1: Antiviral Activity of this compound Against Poliovirus | |
| Parameter | Value |
| 50% Inhibitory Concentration (IC50) in FL cells | 0.2 µmol/L[11][12] |
| Minimal Inhibitory Concentration (MIC) for Poliovirus | 0.06 µg/mL[13] |
| Therapeutic Index (TI) against Poliovirus | 54[13] |
| Table 2: Characterization of this compound-Resistant Poliovirus Mutants | |
| Phenomenon | Observation |
| Resistance Development | Emergence of resistant mutants after 10 consecutive passages in the presence of this compound.[11][12] |
| Genetic Basis of Resistance | Single nucleotide substitutions in the 3A coding region, leading to amino acid changes.[7][8] A common mutation is an Alanine to Threonine change at position 70 of the 3A protein.[14] |
| Cross-Resistance | No cross-resistance observed between this compound-resistant mutants and Disoxaril (a capsid inhibitor).[11] |
Experimental Protocols for Investigating 3A Protein Function
This section provides detailed methodologies for key experiments used to study the 3A protein and the effects of this compound.
Viral replicons are self-replicating subgenomic viral RNAs that lack the genes encoding structural proteins, making them non-infectious and safe to use.[15] They are a powerful tool for studying viral RNA replication in isolation from other steps of the viral life cycle.[15] Reporter genes, such as luciferase or fluorescent proteins, are often engineered into the replicon to provide a quantifiable readout of replication levels.[1][13]
Protocol: Poliovirus Replicon Assay with Luciferase Reporter
-
Cell Seeding:
-
Seed HeLa or other susceptible cells (e.g., 293T) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[1]
-
Incubate at 37°C with 5% CO2 overnight.
-
-
In Vitro Transcription of Replicon RNA:
-
Transfection of Replicon RNA:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Transfect the cells with the in vitro transcribed replicon RNA using a suitable transfection reagent (e.g., electroporation or lipid-based transfection).[13]
-
-
Compound Treatment:
-
Immediately after transfection, add media containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., mock-transfected cells or a time-zero reading).
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Co-IP is a technique used to identify proteins that interact with a specific protein of interest (the "bait") in a cellular context.[17][18] This method is crucial for identifying host factors that are recruited by the 3A protein to facilitate viral replication.
Protocol: Co-immunoprecipitation of 3A and Host Proteins
-
Cell Culture and Infection/Transfection:
-
Culture HeLa or other suitable cells to a high density.
-
Infect the cells with poliovirus or transfect with a plasmid expressing an epitope-tagged 3A protein (e.g., FLAG-3A, HA-3A).
-
-
Cell Lysis:
-
At the desired time post-infection/transfection, wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to the 3A protein or the epitope tag overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against the 3A protein and the suspected interacting host protein. Alternatively, the interacting proteins can be identified by mass spectrometry.
-
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within fixed cells.[9] This method can be used to observe the localization of the 3A protein to cellular membranes and the effect of this compound on this localization.
Protocol: Immunofluorescence Staining of 3A Protein
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Infect the cells with poliovirus or transfect with a 3A-expressing plasmid.
-
Treat the cells with this compound or a vehicle control at the desired concentration and for the desired duration.
-
-
Fixation and Permeabilization:
-
At the end of the treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[7]
-
Incubate the cells with a primary antibody specific for the 3A protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving the 3A protein, a typical experimental workflow for its investigation, and the logical flow of this compound resistance development.
Caption: Signaling pathway of the picornavirus 3A protein.
Caption: Experimental workflow for investigating 3A protein function.
Caption: Logical flow of this compound resistance development.
Conclusion
The picornavirus 3A protein is a critical multifunctional protein that orchestrates viral replication by remodeling host cell membranes and interacting with numerous host factors. This compound, by specifically targeting the 3A protein, serves as a powerful chemical tool to dissect these complex processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate functions of the 3A protein and to explore it as a potential target for the development of novel antiviral therapies. The continued use of this compound and related compounds in conjunction with modern molecular and cellular biology techniques will undoubtedly lead to a deeper understanding of picornavirus replication and pathogenesis.
References
- 1. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. betalifesci.com [betalifesci.com]
- 5. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: An Immunofluorescence Technique for Viral Protein Localization in Infected Cells - Experiment [jove.com]
- 8. Luciferase reporter assay for influenza A virus replication. [bio-protocol.org]
- 9. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Poliovirus Replicon RNA Generation, Transfection, Packaging, and Quantitation of Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. escholarship.org [escholarship.org]
- 16. biorxiv.org [biorxiv.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. cusabio.com [cusabio.com]
Enviroxime: A Technical Whitepaper on its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime, a substituted benzimidazole derivative, emerged from early antiviral research as a potent inhibitor of picornavirus replication.[1][2] This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. It details its inhibitory activity against a broad spectrum of rhinoviruses and enteroviruses, elucidates its unique mode of action targeting the viral non-structural protein 3A, and presents key experimental methodologies used in its evaluation. While initial preclinical data were promising, this compound's clinical development was halted due to a lack of therapeutic efficacy in human trials.[2][3][4][5] Nevertheless, it remains a valuable tool for dissecting the intricacies of picornavirus replication.
Introduction
Picornaviruses are a large family of small, non-enveloped, positive-sense single-stranded RNA viruses that include significant human pathogens such as rhinoviruses (the primary cause of the common cold), poliovirus, and enterovirus D68. The search for effective antiviral agents against these viruses has been a long-standing challenge in medicinal chemistry. This compound, discovered in the late 1970s, represented a significant advancement in this field.[2] Its broad-spectrum activity in cell culture and its novel mechanism of action distinguished it from other antiviral compounds of its time.
Chemical Structure:
-
IUPAC Name: (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine[1]
-
Molecular Formula: C₁₇H₁₈N₄O₃S[1]
-
Class: Substituted Benzimidazole[1]
Antiviral Activity
This compound exhibits potent inhibitory activity against a wide range of rhinoviruses and enteroviruses in vitro. Its efficacy is typically measured by the concentration required to inhibit viral replication by 50% (EC₅₀ or IC₅₀) in cell culture-based assays.
Table 1: Antiviral Activity of this compound Against Picornaviruses
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| Poliovirus type 1 | FL cells | Plaque Inhibition | 0.2 | [6] |
| Poliovirus | L20B cells | Plaque Reduction | 0.06 (MIC) | [7] |
| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | [8] |
| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | [8] |
| Enterovirus 71 (EV-A71) | RD cells | CPE Inhibition | 0.06 ± 0.001 | [8] |
| Enterovirus 71 (EV-A71) | RD cells | RNA Yield Reduction | 0.2 ± 0.04 | [8] |
| Rhinovirus Serotypes | HeLa | Plaque Reduction | Broad-spectrum | [9] |
Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) are often used interchangeably. MIC (Minimal Inhibitory Concentration) represents the lowest concentration that inhibits visible viral growth.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of viral RNA replication.[2] Unlike many other antiviral agents that target viral entry or protease activity, this compound specifically interferes with a crucial step in the synthesis of new viral genomes.
Targeting the Viral 3A Protein
The molecular target of this compound has been identified as the non-structural viral protein 3A.[10][11] The 3A protein is a small, hydrophobic protein that plays a critical role in the formation of the viral replication complex and the alteration of host cell membranes. Evidence for 3A as the target of this compound comes from several key findings:
-
Resistant Mutants: Poliovirus and rhinovirus mutants resistant to this compound consistently show mutations in the gene encoding the 3A protein.[10][11] A single amino acid substitution in the 3A protein is sufficient to confer the resistance phenotype.[10][11]
-
Inhibition of Plus-Strand RNA Synthesis: Time-of-addition experiments demonstrated that this compound is effective even when added several hours after viral infection, indicating its action on a later stage of the viral life cycle, such as RNA replication.[10][11] Further studies revealed that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[10][11]
-
Interaction with Host Factors: The antiviral activity of this compound and this compound-like compounds is linked to the host cell factor phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[12] The 3A protein is known to recruit PI4KIIIβ to the replication complexes, and this compound's interference with 3A function likely disrupts this essential host-virus interaction.
Signaling Pathway of Picornavirus Replication and this compound Inhibition
The following diagram illustrates the key steps in picornavirus replication and the point of intervention by this compound.
Caption: Picornavirus replication cycle and the inhibitory action of this compound on the 3A protein.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for quantifying the infectious virus and determining the antiviral efficacy of a compound.
Workflow for Plaque Reduction Assay:
Caption: Workflow for determining the antiviral activity of this compound using a plaque reduction assay.
Detailed Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the diluted this compound to the cells and incubate for 1 hour. Subsequently, infect the cells with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) supplemented with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with a solution of 10% formaldehyde and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Generation and Mapping of this compound-Resistant Mutants
The selection and characterization of drug-resistant mutants are crucial for identifying the drug's target and understanding its mechanism of action.
Logical Flow for Identifying the Target of this compound:
Caption: Logical workflow for identifying the molecular target of this compound through the generation and analysis of resistant mutants.
Detailed Methodology:
-
Selection of Resistant Viruses: Serially passage the wild-type virus in the presence of sub-inhibitory concentrations of this compound. Gradually increase the concentration of the compound in subsequent passages.
-
Isolation of Resistant Clones: After several passages, plate the virus population in a plaque assay under an overlay containing a high concentration of this compound. Isolate individual plaques that form in the presence of the drug.
-
Plaque Purification: Purify the resistant viral clones by performing at least three rounds of plaque isolation.
-
Confirmation of Resistance: Determine the IC₅₀ of the purified resistant clones for this compound and compare it to that of the wild-type virus. A significant increase in the IC₅₀ confirms the resistance phenotype.
-
Genetic Analysis: Extract viral RNA from the resistant mutants. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral genome, focusing on the regions encoding non-structural proteins. Sequence the PCR products and compare them to the wild-type sequence to identify mutations.
In Vitro RNA Replication Assay
This cell-free assay allows for the direct measurement of viral RNA synthesis and the effect of inhibitors.
Methodology Overview:
-
Preparation of Cell-Free Extract: Prepare a cytoplasmic extract from uninfected HeLa cells that is capable of supporting viral translation and RNA replication.
-
In Vitro Translation and Replication: Add viral RNA to the cell-free extract in the presence of amino acids (including a radiolabeled one, such as ³⁵S-methionine, to monitor protein synthesis) and ribonucleotides (including a radiolabeled one, such as ³²P-UTP, to monitor RNA synthesis).
-
Time-of-Addition Experiment: Add this compound at different time points during the reaction to distinguish its effects on translation versus RNA replication.
-
Analysis of RNA Products: Isolate the RNA from the reaction and analyze it by gel electrophoresis and autoradiography to visualize the newly synthesized viral RNA strands.
Clinical Development and Outlook
Despite its potent in vitro antiviral activity, this compound did not demonstrate significant therapeutic efficacy in clinical trials for the treatment of the common cold caused by rhinoviruses.[3][4][5][13] Studies involving intranasal administration of this compound to volunteers experimentally infected with rhinovirus or in a community setting during the cold season failed to show a consistent and statistically significant reduction in symptoms compared to placebo.[3][4][5][13]
The reasons for the discrepancy between the in vitro potency and the lack of clinical efficacy are not fully understood but may be related to factors such as suboptimal drug delivery to the site of infection, rapid emergence of resistant variants in vivo, or a more complex interplay between the virus, the host immune response, and the drug in a natural infection setting.
Conclusion
This compound was a pioneering antiviral compound that significantly contributed to our understanding of picornavirus replication. Its identification as a specific inhibitor of the viral 3A protein provided a novel target for antiviral drug development. Although it did not succeed as a therapeutic agent, this compound remains an invaluable chemical probe for virologists and cell biologists studying the intricate mechanisms of picornavirus-host interactions. The methodologies developed for its characterization continue to be relevant in the ongoing search for effective antiviral therapies.
References
- 1. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible Inhibition of Poliovirus RNA Synthesis In Vivo and In Vitro by Viral Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poliovirus Requires a Precise 5′ End for Efficient Positive-Strand RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enviroxime is a potent benzimidazole derivative with significant antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays used to characterize its antiviral efficacy and metabolic stability are presented. Furthermore, this document includes visualizations of its signaling pathway and a general experimental workflow for antiviral screening to facilitate a comprehensive understanding for researchers in the field of virology and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine, is a well-characterized small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine[1] |
| CAS Number | 72301-79-2 |
| Molecular Formula | C₁₇H₁₈N₄O₃S[1] |
| SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N[1] |
| InChI | InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+[1] |
| InChIKey | IWKXBHQELWQLHF-CAPFRKAQSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 358.4 g/mol [1] |
| Appearance | Solid powder |
| Melting Point | 198.5 °C |
| Solubility | Soluble in DMSO, not in water. |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] |
Mechanism of Action
This compound exerts its antiviral effect by inhibiting a critical step in the replication of rhinoviruses and enteroviruses.[3][4][5] The primary mechanism involves the targeting of the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the viral non-structural protein 3A.[6][7]
The inhibition of PI4KIIIβ by this compound disrupts the formation of phosphatidylinositol 4-phosphate (PI4P)-enriched organellar membranes, which are essential for the assembly of viral replication complexes. The viral protein 3A plays a crucial role in recruiting PI4KIIIβ to these sites. By interfering with this process, this compound effectively halts the synthesis of viral RNA, with a preferential inhibition of the plus-strand RNA synthesis.[3][4][8] Resistance to this compound has been mapped to mutations in the 3A coding region of the viral genome, further confirming its role as a key target.[3][4][5]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a method to determine the in vitro antiviral activity of this compound against rhinoviruses or enteroviruses by quantifying the reduction in viral plaque formation.
Materials and Reagents:
-
HeLa or other susceptible cell lines
-
Human Rhinovirus (e.g., HRV14) or Enterovirus (e.g., Poliovirus) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Infection: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an agarose or methylcellulose overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 33°C (for rhinoviruses) or 37°C (for enteroviruses) in a 5% CO₂ incubator until visible plaques are formed (typically 2-4 days).
-
Plaque Visualization: Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. Stain the cell monolayer with Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a method to assess the metabolic stability of this compound using human or other species' liver microsomes.
Materials and Reagents:
-
Human liver microsomes (pooled)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the reaction mixture to a final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound (this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the initial screening and characterization of an antiviral compound like this compound.
Conclusion
This compound remains a significant tool for virology research due to its well-defined mechanism of action against a range of clinically relevant viruses. This technical guide provides a consolidated resource on its chemical and physical properties, a detailed explanation of its molecular target, and comprehensive experimental protocols for its evaluation. The provided visualizations of its signaling pathway and a typical drug discovery workflow are intended to aid researchers in designing and interpreting experiments aimed at developing novel antiviral therapeutics.
References
- 1. This compound | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 8. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Enviroxime in Inhibiting Plus-Strand RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that has been a subject of significant research due to its potent antiviral activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses. These non-enveloped, positive-sense single-stranded RNA viruses are responsible for a wide spectrum of human diseases, from the common cold to more severe conditions like poliomyelitis and myocarditis. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits the replication of plus-strand RNA viruses, with a focus on its primary targets and the experimental methodologies used to elucidate its mode of action.
Mechanism of Action: A Dual Targeting Strategy
This compound's primary mechanism of action involves the disruption of the viral RNA replication complex, leading to a preferential inhibition of plus-strand RNA synthesis.[1][2][3] This is achieved through a dual-targeting strategy that involves both a viral and a host protein.
Primary Viral Target: The 3A Protein
The non-structural protein 3A of picornaviruses is the principal viral target of this compound.[1][2][3][4][5] Studies have consistently shown that resistance to this compound is conferred by single amino acid substitutions within the 3A coding region.[1][2][4][6][7] The 3A protein, along with its precursor 3AB, is a small hydrophobic protein that plays a crucial role in the formation of the viral replication complex and the reorganization of host cell membranes.[8][9] this compound is believed to interfere with the function of 3A, thereby disrupting the proper formation and function of the replication machinery necessary for plus-strand RNA synthesis.[3]
Key Host Factor: Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ)
More recent research has revealed a critical host factor in this compound's mechanism of action: phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[6][10][11][12] Picornaviruses co-opt host cell membranes to create replication organelles, and the viral 3A protein recruits PI4KIIIβ to these sites.[1][13] PI4KIIIβ is an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the structural integrity and function of the replication organelles. This compound and this compound-like compounds have been shown to inhibit the enzymatic activity of PI4KIIIβ.[10][14][15] By inhibiting this host kinase, this compound effectively blocks the generation of the PI4P-rich environment required for viral RNA replication. The interaction between the viral 3A protein and the host PI4KIIIβ is therefore a critical nexus for the antiviral activity of this compound.
Signaling Pathway of this compound's Inhibition
The following diagram illustrates the proposed signaling pathway for this compound's inhibition of plus-strand RNA synthesis. The viral 3A protein recruits the host cell's PI4KIIIβ to the site of viral replication. This leads to an accumulation of PI4P, which is essential for the formation of the replication complex and subsequent synthesis of viral plus-strand RNA. This compound acts by inhibiting PI4KIIIβ, thereby disrupting this pathway.
Quantitative Data on this compound's Antiviral Activity
The antiviral efficacy of this compound has been quantified in numerous studies using various metrics, including the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50).[1][6][12][16] These values are crucial for assessing the potency and therapeutic index of the compound.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | Poliovirus type 1 | FL cells | 0.2 µM | [17] |
| IC50 | Poliovirus | - | - | [13] |
| EC50 | Enterovirus 71 (EV-A71) | RD cells | 0.06 µM (CPE inhibition) | [16] |
| EC50 | Enterovirus 71 (EV-A71) | RD cells | 0.2 µM (RNA yield reduction) | [16] |
| EC50 | Enterovirus 71 (EV-A71) | Human Intestinal Organoids (HIOs) | 0.4 µM (CPE inhibition) | [16] |
| EC50 | Enterovirus 71 (EV-A71) | Human Intestinal Organoids (HIOs) | 1.4 µM (RNA yield reduction) | [16] |
| CC50 | - | RD cells | >25 µM | [16] |
| CC50 | - | Human Intestinal Organoids (HIOs) | >25 µM | [16] |
| MIC | Poliovirus | L2OB and RD cells | 0.06 µg/mL | |
| MIC | Rubella virus | HeLa and WISH cells | 0.125 µg/mL |
Table 1: Quantitative Antiviral Activity of this compound. IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; MIC: Minimum inhibitory concentration; CPE: Cytopathic effect.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the antiviral activity and mechanism of action of this compound.
Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus and assessing the antiviral activity of a compound.[5][7][18][19][20]
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (typically aiming for 50-100 plaque-forming units per well).
-
Compound Treatment: After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and add an overlay medium containing serial dilutions of this compound. The overlay medium is typically semi-solid (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for picornaviruses).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.
RNA Dot Blot Analysis
This technique is used to detect and quantify specific RNA molecules, in this case, to specifically measure the inhibition of plus-strand viral RNA synthesis.[2][10][21][22][23]
Objective: To determine if this compound preferentially inhibits the synthesis of plus-strand viral RNA.
Methodology:
-
Cell Infection and Treatment: Infect host cells with the picornavirus and treat with this compound at various concentrations and for different durations.
-
RNA Extraction: At desired time points post-infection, harvest the cells and extract total RNA using a standard method (e.g., Trizol reagent).
-
RNA Denaturation: Denature the RNA samples by heating to disrupt secondary structures.
-
Membrane Application: Spot serial dilutions of the denatured RNA directly onto a positively charged nylon or nitrocellulose membrane.
-
UV Cross-linking: Covalently link the RNA to the membrane using ultraviolet (UV) irradiation.
-
Hybridization: Incubate the membrane with a labeled nucleic acid probe that is complementary to the viral plus-strand RNA. The probe can be labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin or biotin).
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the signal from the hybridized probe. For radioactive probes, this is done by autoradiography. For non-radioactive probes, a secondary detection system (e.g., enzyme-conjugated antibody followed by a chemiluminescent substrate) is used.
-
Quantification: Quantify the intensity of the dots to determine the relative amount of plus-strand RNA in each sample.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a gene of interest, such as the 3A coding region, to study the effect of these mutations on drug resistance.[13][14][17]
Objective: To confirm that specific mutations in the viral 3A protein confer resistance to this compound.
Methodology:
-
Plasmid Template: Use a plasmid containing the cDNA of the viral genome or the 3A gene as a template.
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation in the center, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid template isolated from most E. coli strains. The newly synthesized, unmethylated PCR product remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Clonal Selection and Sequencing: Isolate plasmid DNA from individual bacterial colonies and sequence the 3A region to confirm the presence of the desired mutation.
-
Functional Analysis: Transfect the mutated viral cDNA or RNA transcripts into susceptible cells to generate recombinant viruses carrying the 3A mutation. The resistance of these mutant viruses to this compound can then be assessed using a plaque reduction assay.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of experiments to characterize an antiviral compound like this compound and to investigate the mechanism of drug resistance.
Conclusion
This compound serves as a valuable tool compound for dissecting the intricacies of picornavirus replication. Its mechanism of action, involving the inhibition of plus-strand RNA synthesis through the targeting of the viral 3A protein and the host PI4KIIIβ, highlights a sophisticated interplay between viral and cellular factors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiviral therapeutics targeting similar pathways. A thorough understanding of the molecular basis of this compound's activity and the mechanisms of resistance is paramount for the design of next-generation inhibitors with improved efficacy and a higher barrier to resistance.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Detection of Plant RNA Viruses by Nonisotopic Dot-Blot Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. fda.gov [fda.gov]
- 7. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiation of protein-primed picornavirus RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picornaviruses: A View from 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dot-Blot Hybridization Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. labinsights.nl [labinsights.nl]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA dot blot protocol | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enviroxime Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of enviroxime, a potent inhibitor of rhinoviruses and enteroviruses.
Introduction
This compound is a benzimidazole derivative that has demonstrated significant antiviral activity against a broad spectrum of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and various enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis, making it a valuable tool for virological research and a potential candidate for antiviral therapy. These notes offer detailed methodologies for assessing the efficacy of this compound in cell culture-based assays.
Mechanism of Action
This compound's primary target is the viral non-structural protein 3A.[1][2] The 3A protein is a crucial component of the viral replication complex and is involved in the formation of replication organelles. This compound is believed to disrupt the function of a complex of viral and host proteins essential for viral RNA replication.
The antiviral activity of this compound is linked to the inhibition of a phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ)-dependent step in the viral replication cycle. The viral 3A protein recruits host cell factors, including the guanine nucleotide exchange factor GBF1 and subsequently PI4KIIIβ, to the replication organelles. This recruitment is essential for the generation of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which are critical for the assembly and function of the replication complexes. This compound and this compound-like compounds interfere with this process, leading to a reduction in viral RNA synthesis.[1] Mutations conferring resistance to this compound are frequently mapped to the gene encoding the 3A protein.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antiviral activities of this compound against various viruses.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Human Intestinal Organoids | Enterovirus A71 | CPE Inhibition | >25 | 0.4 ± 0.2 | >62.5 | [3] |
| Human Intestinal Organoids | Enterovirus A71 | RNA Yield Reduction | >25 | 1.4 ± 0.3 | >17.9 | [3] |
| RD Cells | Enterovirus A71 | CPE Inhibition | 15.3 ± 1.5 | 0.06 ± 0.001 | 255 | [3] |
| RD Cells | Enterovirus A71 | RNA Yield Reduction | 15.3 ± 1.5 | 0.2 ± 0.04 | 76.5 | [3] |
| RD Cells | Enterovirus D68 | CPE Inhibition | - | 0.01 - 0.3 | - | [4] |
| HeLa Cells | Poliovirus Type 1 | Plaque Inhibition | - | 0.2 | - | |
| L20B Cells | Poliovirus | Plaque Reduction | 32 µg/ml | 0.06 µg/ml | 533 | |
| HeLa Cells | Rubella Virus | CPE Inhibition | 16 µg/ml | 0.125 µg/ml | 128 | |
| WISH Cells | Rubella Virus | CPE Inhibition | 16 µg/ml | 0.125 µg/ml | 128 | |
| RD Cells | Poliovirus | CPE Inhibition | 16 µg/ml | 0.06 µg/ml | 267 |
CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells used in the antiviral assays.
Materials:
-
Host cells (e.g., HeLa, RD, or A549 cells)
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (solvent control).
-
Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control and determine the 50% cytotoxic concentration (CC50) using regression analysis.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent host cell monolayers (e.g., HeLa or RD cells) in 6-well or 12-well plates
-
Virus stock of known titer (e.g., a rhinovirus serotype)
-
This compound stock solution
-
Serum-free culture medium
-
Overlay medium (e.g., 2x MEM containing 2% FBS and 1.6% SeaPlaque agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Grow host cells to confluency in multi-well plates.
-
Prepare serial dilutions of the virus in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing serial dilutions of this compound.
-
After the adsorption period, remove the virus inoculum and gently add 2 mL of the overlay medium with the corresponding this compound concentration to each well.
-
Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells (no drug).
-
Fix the cells by adding 10% formalin for at least 4 hours.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the 50% effective concentration (EC50).
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound stock solution
-
Complete culture medium
-
96-well plates for virus titration
Procedure:
-
Seed cells in multi-well plates and grow to confluency.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 to 1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add culture medium containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
After the incubation period, subject the plates to three cycles of freezing and thawing to release the progeny virus.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the virus titer in the supernatant of each sample by performing a TCID50 (50% tissue culture infective dose) assay or a plaque assay on fresh cell monolayers in 96-well or 6-well plates, respectively.
-
Calculate the reduction in virus yield for each this compound concentration compared to the virus control and determine the EC50 or EC90 (90% effective concentration).[4]
Visualizations
References
- 1. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Plaque Reduction Assay for Evaluating the Antiviral Activity of Enviroxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
The plaque reduction assay is a fundamental method in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[1][2] This application note provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of Enviroxime, a potent inhibitor of picornavirus replication.[3][4] this compound has demonstrated broad-spectrum activity against rhinoviruses and enteroviruses, including poliovirus.[3][5] The protocol outlines the necessary materials, step-by-step procedures for cell culture, virus infection, drug treatment, and methods for data analysis to determine key parameters such as the 50% effective concentration (EC₅₀).
Mechanism of Action: this compound
This compound is a benzimidazole derivative that specifically inhibits the replication of picornaviruses.[5] Its mechanism of action involves targeting the non-structural viral protein 3A.[5] This protein is crucial for the formation of the viral replication complex and the synthesis of viral RNA. By interacting with the 3A protein, this compound disrupts these processes, leading to a preferential inhibition of viral plus-strand RNA synthesis.[5] This targeted action makes this compound a valuable tool for studying picornavirus replication and a lead compound for antiviral drug development.
Caption: Mechanism of action of this compound against picornaviruses.
Experimental Protocol
This protocol is a generalized procedure and should be optimized based on the specific virus strain and host cell line used.
Materials
-
Cells: A susceptible host cell line for the picornavirus of interest (e.g., HeLa, RD, L20B cells).
-
Virus: A stock of a lytic picornavirus (e.g., Poliovirus, Coxsackievirus B, Rhinovirus) with a known titer (in Plaque Forming Units per milliliter, PFU/mL).
-
Compound: this compound stock solution (e.g., 10 mg/mL in DMSO), stored at -20°C.
-
Media & Reagents:
-
Growth Medium: Appropriate complete medium for the host cell line (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Infection Medium: Serum-free or low-serum (e.g., 2% FBS) medium.
-
Overlay Medium: 2X concentrated growth medium mixed 1:1 with a gelling agent (e.g., 1.6% SeaPlaque Agarose or 2.4% Avicel® RC-591).
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypsin-EDTA for cell passaging.
-
Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 4% to 10% formaldehyde or paraformaldehyde in PBS.
-
-
Equipment & Consumables:
-
6-well or 12-well cell culture plates.
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes.
-
CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet (Class II).
-
Inverted microscope.
-
Procedure
Day 1: Cell Seeding
-
Culture host cells to approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in a 95-100% confluent monolayer on the following day (e.g., 5 x 10⁵ cells/well).
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Virus Infection and Compound Treatment
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in infection medium. A typical concentration range might be 0.01 µg/mL to 10 µg/mL. Also, prepare a "no-drug" control.
-
Prepare Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the monolayers gently with 1 mL of sterile PBS.
-
Infect the cells by adding 100-200 µL of the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[6]
-
-
Overlay Application:
-
Prepare the overlay medium. If using agarose, cool it to 42-45°C in a water bath to avoid cell damage. If using Avicel, it can be applied at room temperature.
-
For each this compound concentration, mix the prepared drug dilution with the overlay medium.
-
Aspirate the virus inoculum from the wells.
-
Immediately add 2 mL of the appropriate this compound-containing overlay medium to each well. Include a "virus control" (overlay with no drug) and a "cell control" (overlay with no drug and no virus).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, or until plaques are clearly visible. The incubation time is virus and cell-type dependent.
Day 4-5: Plaque Visualization and Counting
-
Fixation:
-
Carefully remove the overlay medium.
-
Add 1 mL of fixing solution to each well and incubate for at least 30 minutes at room temperature.
-
-
Staining:
-
Discard the fixing solution.
-
Add 0.5 mL of Crystal Violet staining solution to each well and incubate for 15-20 minutes.
-
Gently wash the wells with tap water to remove excess stain and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques are visible as clear zones against the purple background of stained cells.
Caption: Experimental workflow for the plaque reduction assay.
Data Analysis
-
Calculate Percent Plaque Reduction: For each concentration of this compound, calculate the percentage of plaque reduction using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Determine EC₅₀: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.[6][7] This value is determined by plotting the percent plaque reduction against the logarithm of the drug concentration and using non-linear regression analysis (e.g., in GraphPad Prism software).
-
Determine Cytotoxicity (CC₅₀): It is crucial to assess the toxicity of the compound on the host cells in a parallel assay without virus infection.[7] The 50% cytotoxic concentration (CC₅₀) is the drug concentration that reduces cell viability by 50%. This can be measured using assays like MTT or by monitoring cell morphology.
-
Calculate Selectivity Index (SI): The Selectivity Index provides a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.[7]
Selectivity Index (SI) = CC₅₀ / EC₅₀
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Example of Plaque Reduction Data for this compound against Poliovirus in L20B cells Data adapted from Al-Khayat, 2022.
| This compound Conc. (µg/mL) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 46 | 0% |
| 0.03 | 34 | 26.1% |
| 0.06 | 3 | 93.5% |
| 0.125 | 0 | 100% |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Poliovirus | RD cells | 0.06 - 0.2 | >35 | >175 - 583 | [8] |
| EV-A71 | RD cells | 0.06 | >35 | >583 | [8] |
| EV-A71 | HIOs | 0.4 - 1.4 | >35* | >25 - 87.5 | [8] |
| Poliovirus | L20B cells | MIC: 0.06 µg/mL | MTC: 32 µg/mL | 533 | |
| Rubella virus | HeLa/WISH cells | MIC: 0.125 µg/mL | MTC: 16 µg/mL | 128 |
*CC₅₀ values were reported as >35 µM, the highest concentration tested. MIC: Minimal Inhibitory Concentration; MTC: Minimal Toxic Concentration.
References
- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Plaque Assay and Plaque Reduction Assay [bio-protocol.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Antiviral Testing of Enviroxime Against Rhinovirus Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative that has demonstrated potent in vitro activity against a broad range of rhinovirus serotypes, the primary causative agents of the common cold. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's antiviral efficacy against various rhinovirus strains. The provided methodologies and data are intended to guide researchers in the standardized assessment of this and similar antiviral compounds.
This compound's mechanism of action involves the inhibition of viral RNA synthesis.[1] It specifically targets the viral nonstructural protein 3A, a key component of the viral replication complex.[2][3] By interfering with the function of the 3A protein, this compound disrupts the formation or function of the replication machinery necessary for the synthesis of new viral RNA.
Quantitative Data Summary
The antiviral activity of this compound against various rhinovirus strains has been evaluated using several in vitro assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency.
| Rhinovirus Strain | Assay Type | Measurement | Value | Reference |
| Rhinovirus 1A | Plaque Reduction | ~50% inhibition | 0.04 µg/mL | [4] |
| Total inhibition | 0.4 µg/mL | [4] | ||
| Rhinovirus 13 | Plaque Reduction | ~50% inhibition | 0.04 µg/mL | [4] |
| Total inhibition | 0.4 µg/mL | [4] | ||
| Rhinovirus 14 | Resistant Mutant Selection | Concentration for selection | 1 µg/mL | [2][3] |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are designed to be adaptable for the evaluation of this compound and other potential antiviral agents against rhinovirus.
Plaque Reduction Assay
This assay is a quantitative method to determine the inhibitory effect of a compound on infectious virus particles.
Materials:
-
HeLa cells (or other susceptible cell lines)
-
96-well or 24-well cell culture plates
-
Rhinovirus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Agarose overlay medium (e.g., 2x MEM, 1.8% agarose, 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the rhinovirus stock in serum-free medium to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 33°C to allow for viral adsorption.
-
Compound Addition and Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the agarose overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 33°C in a humidified 5% CO2 incubator for 2-4 days, or until visible plaques are formed in the virus control wells (no compound).
-
Staining and Plaque Counting: Fix the cells with 10% formalin and then stain with crystal violet solution. After washing and drying, count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by regression analysis.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Materials:
-
HeLa cells
-
24-well or 48-well cell culture plates
-
Rhinovirus stock
-
This compound stock solution
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed HeLa cells into plates and grow to confluency.
-
Infection and Compound Treatment: Infect the cells with rhinovirus at a known multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 33°C for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.
-
Virus Titeration: Determine the titer of the harvested virus from each well using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in virus yield for each concentration of this compound compared to the virus control. The EC50 (50% effective concentration) can be determined.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a qualitative or semi-quantitative method to assess the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
HeLa cells
-
96-well cell culture plates
-
Rhinovirus stock
-
This compound stock solution
-
Cell culture medium
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates and incubate until confluent.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a rhinovirus dilution that would cause complete CPE in 2-4 days.
-
Incubation: Incubate the plates at 33°C and observe daily for the appearance of CPE.
-
Staining: When the virus control wells show complete CPE, stain the plates with a cell viability stain.
-
Data Analysis: The concentration of this compound that protects 50% of the cell monolayer from CPE is determined as the EC50. This can be assessed visually or by measuring the absorbance of the eluted stain.
Visualizations
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits rhinovirus replication.
References
Application Notes and Protocols: Utilizing Enviroxime in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative with potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses. Its mechanism of action involves the inhibition of viral RNA synthesis by targeting the non-structural protein 3A. The emergence of drug-resistant viral strains and the desire for enhanced therapeutic efficacy have led to investigations into combination therapies. This document provides detailed application notes and protocols for the use of this compound in combination with other antiviral agents, summarizing key quantitative data and experimental methodologies.
Rationale for Combination Therapy
Combining antiviral agents with different mechanisms of action can offer several advantages:
-
Synergistic or Additive Effects: The combined effect of two or more drugs may be greater than the sum of their individual effects.
-
Reduced Risk of Drug Resistance: Targeting multiple viral processes simultaneously can make it more difficult for the virus to develop resistance.
-
Dose Reduction and Lower Toxicity: Achieving a desired therapeutic effect with lower concentrations of each drug can minimize potential side effects.
-
Broadened Antiviral Spectrum: Combining agents may be effective against a wider range of viral strains or species.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound alone and in combination with other antiviral agents against various picornaviruses.
Table 1: In Vitro Antiviral Activity of Individual Agents against Picornaviruses
| Antiviral Agent | Virus | Cell Line | IC50 (µM) | Reference |
| This compound | Poliovirus type 1 (Mahoney) | FL | 0.2 | [1] |
| This compound | Coxsackievirus B1 | FL | 0.03 | [2] |
| Disoxaril | Poliovirus type 1 (Mahoney) | FL | 0.3 | [1] |
| Disoxaril | Coxsackievirus B1 | FL | 3.0 | [2] |
| Ribavirin | Poliovirus type 1 (Mahoney) | FL | 3.0 | |
| Guanidine | Poliovirus type 1 (Mahoney) | FL | 200 | [1] |
| HBB | Poliovirus type 1 (Mahoney) | FL | 300 | [1] |
| PTU-23 | Poliovirus type 1 (Mahoney) | FL | 200 | [1] |
Table 2: In Vitro Synergy of this compound Combinations against Poliovirus Type 1 (Mahoney) in FL Cells
| Combination | Interaction | Reference |
| This compound + Disoxaril | Synergistic | [1] |
| This compound + HBB | Synergistic/Additive | [1] |
| This compound + Guanidine | Additive/Synergistic | [1] |
| This compound + PTU-23 | Synergistic/Additive | [1] |
| This compound + Ribavirin | Antagonistic |
Table 3: In Vivo Efficacy of this compound and Disoxaril Combination against Coxsackievirus B1 in Neonatal Mice
| Treatment Group | Dose (mg/kg) | Outcome | Reference |
| This compound | 100 | Not effective | [2][3] |
| Disoxaril | 12.5 | Significantly reduced mortality (ED50) | [2][3] |
| This compound + Disoxaril | 50 + 3.125-6.25 | Synergistic; protective effect with 2-4x lower Disoxaril dose | [2][3] |
Experimental Protocols
In Vitro Antiviral Assays
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cells (e.g., FL, HeLa cells)
-
Picornavirus stock (e.g., Poliovirus type 1, Coxsackievirus B1)
-
Cell culture medium (e.g., Eagle's Minimal Essential Medium) supplemented with fetal bovine serum (FBS)
-
Antiviral compounds (this compound and combination agent)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Drug Preparation: Prepare serial dilutions of the antiviral compounds, alone and in combination, in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the virus dilutions.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus inoculum and overlay the cell monolayers with a medium containing the antiviral compounds and agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Staining: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay is used to evaluate the interaction between two antiviral compounds.
Materials:
-
Same as for the Plaque Reduction Assay
-
96-well microtiter plates
Procedure:
-
Drug Dilutions: Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the second antiviral agent along the columns. This creates a matrix of combination concentrations.
-
Cell Seeding: Seed host cells in the 96-well plate and incubate to form a confluent monolayer.
-
Infection: Infect the cells with a predetermined amount of virus.
-
Drug Addition: Add the drug combinations to the respective wells.
-
Incubation: Incubate the plate at 37°C until cytopathic effect (CPE) is observed in the virus control wells.
-
Data Analysis: The interaction between the two drugs is determined by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
In Vivo Antiviral Assay: Neonatal Mouse Model of Coxsackievirus B1 Infection
This model is used to evaluate the in vivo efficacy of antiviral compounds.[4][5]
Materials:
-
Pregnant BALB/c mice
-
Coxsackievirus B1 (CVB1) stock
-
Antiviral compounds (this compound and Disoxaril) formulated for subcutaneous injection
-
Sterile saline or appropriate vehicle for injections
Procedure:
-
Animal Model: Use 1-day-old BALB/c neonatal mice.
-
Infection: Inoculate the neonatal mice intraperitoneally (i.p.) with a lethal dose of CVB1 (e.g., 10 TCID50).[4]
-
Treatment:
-
Administer the antiviral compounds, alone and in combination, subcutaneously (s.c.) once daily for a specified period (e.g., 5 days post-infection).
-
A control group should receive the vehicle only.
-
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., inactivity, limb weakness) and mortality for at least 14 days.
-
Data Analysis:
-
Calculate the survival rate for each treatment group.
-
Determine the 50% effective dose (ED50) for each compound.
-
Analyze the interaction between the two compounds for synergistic, additive, or antagonistic effects on survival.
-
Mechanism of Action and Signaling Pathways
The synergistic effect of combining this compound with other antiviral agents often stems from their distinct mechanisms of action, targeting different stages of the viral replication cycle.
This compound
This compound targets the viral non-structural protein 3A. The 3A protein is involved in the formation of viral replication complexes and the alteration of host cell membranes. By inhibiting 3A, this compound disrupts the establishment of these replication sites and inhibits viral RNA synthesis.
Disoxaril
Disoxaril is a capsid-binding agent. It inserts into a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating process, which is necessary for the release of the viral genome into the host cell cytoplasm.
Ribavirin
Ribavirin is a broad-spectrum antiviral nucleoside analog with multiple proposed mechanisms of action, including:
-
Inhibition of viral RNA polymerase.
-
Induction of lethal mutagenesis in the viral genome.
-
Depletion of intracellular GTP pools.
-
Immunomodulatory effects.
The antagonism observed between this compound and Ribavirin may be due to competition at the level of RNA synthesis or other complex interactions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Picornavirus replication cycle and points of inhibition by antiviral agents.
Caption: Workflow for a checkerboard synergy assay.
Conclusion
The combination of this compound with other antiviral agents, particularly capsid binders like Disoxaril, represents a promising strategy for the treatment of picornavirus infections. The synergistic effects observed in vitro and in vivo suggest the potential for enhanced therapeutic efficacy and a reduced likelihood of the emergence of drug resistance. The protocols outlined in this document provide a framework for researchers to further investigate and develop novel combination therapies targeting picornaviruses. Careful consideration of drug interactions, as demonstrated by the antagonism with Ribavirin, is crucial for the rational design of effective antiviral regimens.
References
- 1. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sav.sk [sav.sk]
- 3. Antiviral effect of the combination of this compound and disoxaril on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of A Neonatal Mouse Model for Coxsackievirus B1 Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Bioavailability Assessment of Enviroxime Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative with known antiviral activity against picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action involves the inhibition of viral RNA synthesis by targeting the viral 3A protein.[1][3] Despite its antiviral efficacy, the clinical development of this compound has been hampered by poor oral bioavailability.[4] This has prompted research into the synthesis of this compound analogs with improved pharmacokinetic profiles, aiming to enhance their therapeutic potential.
This document provides detailed application notes and experimental protocols for the synthesis of vinylacetylene analogs of this compound, which have demonstrated improved oral bioavailability, and for the assessment of their bioavailability using in vitro and in vivo methods.
Data Presentation
The following table summarizes the in vitro antiviral activity and in vivo plasma levels of this compound and its analogs after oral administration in Rhesus monkeys, as reported in the literature.[4]
| Compound | Structure/Modification | In Vitro IC50 (µg/mL) vs. Poliovirus | Peak Plasma Concentration (ng/mL) in Rhesus Monkeys |
| This compound | (Parent Compound) | 0.04 | Very Poor |
| Analog 4 | Trideuteriomethyl instead of vinyl methyl | - | Very Poor |
| Analog 5 | Vinyl instead of vinyl methyl | - | Very Poor |
| Analog 6 | Acetylene instead of vinyl methyl | - | Significant |
| p-fluoro derivative 12 | p-fluoro substitution on the phenylacetylene moiety | - | Unique in providing oral bioavailability |
Experimental Protocols
Protocol 1: Synthesis of Vinylacetylene Analogs of this compound (Representative Protocol)
This protocol describes a representative synthetic route for vinylacetylene analogs of this compound, based on published literature.[1] The synthesis involves a multi-step process starting from a substituted 3,4-dinitrobenzoyl chloride.
Materials:
-
Substituted 3,4-dinitrobenzoyl chloride
-
Appropriate aromatic compound for Friedel-Crafts reaction (e.g., fluorobenzene)
-
Aluminum chloride
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Isopropylsulfonyl chloride
-
Cyanogen bromide
-
Hydroxylamine hydrochloride
-
Pyridine
-
Various organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Synthesis of the Benzophenone Intermediate:
-
Perform a Friedel-Crafts acylation reaction between the substituted 3,4-dinitrobenzoyl chloride and an appropriate aromatic compound (e.g., fluorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride to yield the corresponding 3,4-dinitrobenzophenone.
-
-
Reduction of the Nitro Groups:
-
Reduce the dinitrobenzophenone to the corresponding 3,4-diaminobenzophenone via catalytic hydrogenation using a palladium on carbon catalyst.
-
-
Selective Sulfonylation:
-
Selectively sulfonylate the more nucleophilic 3-amino group of the 3,4-diaminobenzophenone with isopropylsulfonyl chloride.
-
-
Benzimidazole Ring Formation:
-
React the resulting sulfonamide with cyanogen bromide to facilitate the formation of the 2-aminobenzimidazole ring structure.
-
-
Oxime Formation:
-
Convert the ketone functionality to an oxime by reacting the benzimidazole ketone with hydroxylamine hydrochloride in a suitable solvent like pyridine.
-
-
Introduction of the Vinylacetylene Moiety (Example for a p-fluoro derivative):
-
This step involves a multi-step process to introduce the phenylethynyl group. A common method is through a Sonogashira coupling of a suitable halogenated precursor with phenylacetylene. The specific steps for creating the vinylacetylene moiety as described in the literature involve more complex chemical transformations.[1]
-
-
Purification:
-
Purify the final product using techniques such as column chromatography or recrystallization to obtain the desired this compound analog.
-
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure for evaluating the metabolic stability of this compound analogs using liver microsomes from different species, including humans and Rhesus monkeys.[3][5][6] This assay helps in selecting appropriate animal models for in vivo studies.[1]
Materials:
-
Pooled liver microsomes (human, Rhesus monkey, rat, dog)
-
This compound analog stock solution (in a suitable organic solvent like DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the this compound analog at the desired concentration (e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the disappearance of the parent compound (this compound analog) over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound in the liver microsomes of each species.
-
Protocol 3: In Vivo Oral Bioavailability Assessment in Rhesus Monkeys (Representative Protocol)
This protocol provides a general framework for assessing the oral bioavailability of this compound analogs in a relevant non-human primate model, the Rhesus monkey.[4][7]
Materials:
-
This compound analog formulation for oral administration
-
Rhesus monkeys (ethically sourced and handled in accordance with institutional guidelines)
-
Equipment for oral gavage
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the Rhesus monkeys to the experimental conditions.
-
Fast the animals overnight prior to drug administration, with free access to water.
-
-
Drug Administration:
-
Administer a single oral dose of the this compound analog formulation to the monkeys via oral gavage at a predetermined dose level.
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable vein (e.g., saphenous vein) at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the collected blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Oral bioavailability (F%) can be determined by comparing the AUC after oral administration to the AUC after intravenous administration of the same compound.
-
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Workflow for assessing the bioavailability of this compound analogs.
Caption: this compound's inhibitory action on the viral 3A protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. In vitro hepatic metabolism of mefloquine using microsomes from cats, dogs and the common brush-tailed possum (Trichosurus vulpecula) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry [frontiersin.org]
Application Notes and Protocols: Investigating the Antiviral Effects of Enviroxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell lines susceptible to the antiviral effects of Enviroxime, a potent inhibitor of picornaviruses. Detailed protocols for key experiments are provided to facilitate research into its mechanism of action and antiviral efficacy.
Susceptible Cell Lines and Viruses
This compound exhibits significant antiviral activity against a range of picornaviruses, primarily rhinoviruses and enteroviruses. The susceptibility of a particular virus to this compound can be evaluated in various immortalized cell lines. Below is a summary of commonly used cell lines for investigating this compound's effects.
Commonly Used Cell Lines:
-
HeLa (Human cervical adenocarcinoma) cells: Widely used for the propagation and study of human rhinoviruses (HRV) and poliovirus.
-
RD (Human rhabdomyosarcoma) cells: A key cell line for the isolation and propagation of a broad range of enteroviruses, including poliovirus and coxsackieviruses.
-
L20B (Mouse L cells expressing the human poliovirus receptor) cells: Specifically engineered to be highly susceptible to poliovirus.
-
FL (Human amnion) cells: Used for studying the replication of poliovirus and the synergistic antiviral effects of this compound with other compounds.
-
Vero (African green monkey kidney) cells: A versatile cell line susceptible to a wide range of viruses, including poliovirus.
-
LLC-MK2 (Rhesus monkey kidney) cells: Susceptible to various respiratory viruses and can be used for studying picornaviruses.
Quantitative Antiviral Data
The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and its 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | Parameter | Value | Reference |
| Poliovirus | RD | CPE Inhibition | MIC | 0.06 µg/mL | |
| Poliovirus | L20B | CPE Inhibition | MIC | 0.06 µg/mL | |
| Rubella Virus | HeLa | CPE Inhibition | MIC | 0.125 µg/mL | |
| Rubella Virus | WISH | CPE Inhibition | MIC | 0.125 µg/mL | |
| Poliovirus Type 1 (Mahoney) | FL | Not Specified | IC₅₀ | 0.2 µmol/L | |
| Enterovirus 71 (EV-A71) | RD | CPE Inhibition | EC₅₀ | 0.06 ± 0.001 µM | |
| Enterovirus 71 (EV-A71) | RD | RNA Yield Reduction | EC₅₀ | 0.2 ± 0.04 µM | |
| Human Rhinovirus 14 (RV14) | Not Specified | Not Specified | Resistance Concentration | 1 µg/mL | |
| Poliovirus Type 1 | Not Specified | Not Specified | Resistance Concentration | 1 µg/mL |
| Cell Line | Parameter | Value | Reference |
| HeLa | MTC | 16 µg/mL | |
| WISH | MTC | 16 µg/mL | |
| RD | MTC | 16 µg/mL | |
| L20B | MTC | 32 µg/mL |
Mechanism of Action: Targeting the Viral 3A Protein
This compound's antiviral activity stems from its ability to specifically target the non-structural viral protein 3A of rhinoviruses and enteroviruses. The 3A protein plays a crucial role in the formation of the viral replication complex and the reorganization of host cell membranes.
The 3A protein, along with its precursor 3AB, is involved in recruiting host cell factors, such as the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIβ), to the sites of viral RNA replication. This recruitment is mediated by the Golgi adaptor protein ACBD3. The accumulation of phosphatidylinositol 4-phosphate (PI4P) at these sites is essential for the assembly and function of the replication complex.
This compound is believed to bind to the 3A protein, thereby disrupting its function. This interference inhibits the proper formation of the replication organelles and ultimately blocks the synthesis of viral RNA, particularly the plus-strand RNA.
Application Note: High-Throughput Screening for Antiviral Activity of Enviroxime Using a Virus Yield Reduction Assay
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral load determination by quantitative real-time RT-PCR. [bio-protocol.org]
- 16. SARS-CoV-2 TCID50 [protocols.io]
- 17. brainvta.tech [brainvta.tech]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 21. med.unc.edu [med.unc.edu]
- 22. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Application Notes and Protocols for Enviroxime Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enviroxime is a benzimidazole derivative recognized for its potent antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses.[1][2] Its mechanism of action involves the inhibition of viral RNA replication by targeting the non-structural viral protein 3A and its precursor 3AB.[1][3][4] This interference with the viral replication machinery makes this compound a valuable tool in virology research and antiviral drug development. Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Physicochemical Properties and Solubility
This compound is a solid powder, white to off-white in color.[3] It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[1] For optimal solubility, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3] If precipitation is observed during preparation, gentle warming and/or sonication can be used to facilitate dissolution.[3]
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound solutions.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (139.51 mM) | Use of newly opened, anhydrous DMSO is recommended.[3] |
| Water | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.49 mM) | Suitable for in vivo studies.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.49 mM) | Suitable for in vivo studies.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.49 mM) | Suitable for in vivo studies.[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks | Store in a dry, dark place.[1] |
| Solid Powder (Long-term) | -20°C | Months to years | Store in a dry, dark place.[1] |
| Stock Solution in DMSO | -20°C | 1 month | Store in sealed vials, protected from moisture.[3] |
| Stock Solution in DMSO | -80°C | 6 months | Store in sealed vials, protected from moisture.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 358.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: On a calibrated analytical balance, accurately weigh out 3.58 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of a 100 µM Working Solution for In Vitro Assays
This protocol details the dilution of the primary stock solution to a working concentration suitable for cell culture-based antiviral assays.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, MEM)
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of sterile cell culture medium.
-
Final Dilution: Prepare the 100 µM working solution by diluting the 1 mM intermediate stock 1:10 in cell culture medium (e.g., 100 µL of 1 mM stock into 900 µL of medium).
-
Mixing: Gently vortex or pipette up and down to ensure the solution is thoroughly mixed.
-
Use: Use the freshly prepared working solution immediately in your experiments. It is recommended to prepare working solutions fresh for each experiment.
Mandatory Visualizations
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the picornavirus replication cycle.
References
- 1. Buy this compound | 72301-79-2 | >98% [smolecule.com]
- 2. Synthesis and antiviral activity of C2 analogs of this compound: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Enviroxime Resistance in Rhinoviruses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome enviroxime resistance in rhinoviruses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against rhinoviruses?
This compound is an antiviral compound that inhibits the replication of rhinoviruses and enteroviruses.[1] It specifically targets the viral nonstructural protein 3A.[1] This protein is crucial for the formation of the viral replication complex, which is associated with intracellular membranes. This compound is thought to disrupt the function of the 3A protein, leading to the inhibition of viral RNA synthesis, particularly the production of the positive-strand viral RNA.[1]
Q2: How does resistance to this compound develop in rhinoviruses?
Resistance to this compound arises from single amino acid substitutions in the viral 3A protein.[1][2][3] These mutations are believed to alter the binding site of this compound on the 3A protein or otherwise circumvent the inhibitory effect of the compound. Studies have identified several specific mutations in the 3A coding region that confer varying levels of resistance.[2]
Q3: Are there alternative antiviral compounds effective against this compound-resistant rhinoviruses?
Yes, several classes of antiviral compounds targeting different stages of the rhinovirus life cycle are available and may be effective against this compound-resistant strains. These include:
-
Capsid Binders: Compounds like pleconaril and pirodavir bind to a hydrophobic pocket in the viral capsid protein VP1, preventing viral attachment and/or uncoating.[4][5] However, resistance to these compounds can also develop through mutations in the VP1 protein.
-
3C Protease Inhibitors: Rupintrivir is an inhibitor of the viral 3C protease, an enzyme essential for processing the viral polyprotein into functional proteins.[4][5] As this target is distinct from 3A, rupintrivir is expected to be active against this compound-resistant viruses.
-
Host Factor Inhibitors: Some compounds target host proteins that are essential for viral replication. For example, inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB) and oxysterol-binding protein (OSBP) have shown anti-rhinovirus activity.[4][5] Since these compounds act on cellular rather than viral proteins, the development of viral resistance is less likely. Itraconazole is an example of a compound that targets OSBP.[5]
Troubleshooting Guides
Problem 1: My rhinovirus strain shows high-level resistance to this compound in a plaque reduction assay.
-
Possible Cause 1: Pre-existing resistant variants in the viral stock.
-
Solution: Sequence the 3A gene of your viral stock to identify any known resistance mutations. It is advisable to plaque-purify your virus stock to ensure a homogenous population before conducting resistance studies.
-
-
Possible Cause 2: Development of resistance during the experiment.
-
Solution: If you are passaging the virus in the presence of this compound, resistance can be selected for rapidly. Minimize the number of passages under selective pressure. Isolate and sequence the 3A gene from several resistant plaques to confirm the presence of mutations.
-
-
Experimental Workflow for Identifying this compound Resistance:
Caption: Workflow for identifying this compound resistance mutations.
Problem 2: I am unable to amplify the rhinovirus 3A gene for sequencing.
-
Possible Cause 1: Poor quality of viral RNA.
-
Solution: Ensure you are using a high-quality viral RNA extraction kit. Assess the integrity of your RNA on a gel or using a Bioanalyzer. Work in an RNase-free environment to prevent degradation.
-
-
Possible Cause 2: Inefficient primers.
-
Solution: The rhinovirus genome is variable. Design degenerate primers based on a multiple sequence alignment of the 3A gene from various rhinovirus serotypes. Ensure your primers flank the entire 3A coding region. The 5' and 3' untranslated regions (UTRs) are generally more conserved and can be good locations for initial primer design to amplify the entire coding sequence.
-
-
Possible Cause 3: Suboptimal RT-PCR conditions.
-
Solution: Optimize the annealing temperature and extension time of your PCR protocol. Use a high-fidelity reverse transcriptase and DNA polymerase to ensure accurate amplification.
-
Problem 3: I am screening for new compounds to overcome this compound resistance, but my results are inconsistent.
-
Possible Cause 1: Cytotoxicity of the compounds.
-
Solution: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50). This will allow you to calculate a selectivity index (SI = CC50/EC50) and ensure that the observed antiviral effect is not due to cell death.
-
-
Possible Cause 2: Variability in viral inoculum.
-
Solution: Use a consistent multiplicity of infection (MOI) for all your experiments. Titer your viral stock accurately using a plaque assay or TCID50 assay before each experiment.
-
-
Possible Cause 3: Inappropriate cell line.
-
Solution: Ensure the cell line you are using is highly susceptible to the rhinovirus strain you are testing. HeLa cells are commonly used for many rhinovirus serotypes.
-
Data Presentation
Table 1: Antiviral Activity of Selected Compounds Against Rhinovirus Strains
| Compound | Target | Rhinovirus Strain | EC50 (µM) | Reference |
| This compound | 3A Protein | EV-D68 | 0.01 - 0.3 | [6] |
| Pleconaril | VP1 Capsid Protein | EV-D68 | 0.01 - 0.3 | [6] |
| RV Serotypes (median) | ~0.05 | [5] | ||
| Rupintrivir | 3C Protease | EV-D68 | 0.0022 - 0.0053 | [6] |
| Pirodavir | VP1 Capsid Protein | EV-71 | 0.78 | [6] |
| Itraconazole | OSBP (Host Factor) | Multiple RVs | Potent Inhibition | [4][5] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: Rhinovirus Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
HeLa cells
-
6-well plates
-
Rhinovirus stock of known titer (PFU/mL)
-
This compound or other test compounds
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Agarose (low melting point)
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed HeLa cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of your test compound in MEM with 2% FBS.
-
Prepare a dilution of the rhinovirus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 33°C. A virus-only control (no compound) should be included.
-
Remove the growth medium from the HeLa cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 33°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Prepare a 2X MEM solution with 4% FBS and a 1.4% solution of low melting point agarose in water. Equilibrate both to 42°C.
-
Mix equal volumes of the 2X MEM and agarose solutions to create the overlay.
-
After the 1-hour incubation, aspirate the inoculum from the wells and add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 33°C in a 5% CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours.
-
Carefully remove the agarose plugs and stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value can be determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Sequencing of the Rhinovirus 3A Gene
This protocol outlines the steps to amplify and sequence the 3A gene from a rhinovirus isolate to identify potential resistance mutations.
Materials:
-
Viral RNA extracted from a rhinovirus-infected cell culture or clinical sample
-
Reverse transcriptase
-
High-fidelity DNA polymerase
-
Primers flanking the 3A gene (design based on conserved regions in the 2C and 3B genes)
-
dNTPs
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Primer Design: Align the genomes of several rhinovirus serotypes to identify conserved regions in the genes flanking 3A (i.e., 2C and 3B). Design forward and reverse primers in these conserved regions that will amplify the entire 3A coding sequence.
-
Reverse Transcription (RT): Perform reverse transcription on the extracted viral RNA using the reverse primer to generate cDNA.
-
PCR Amplification: Use the cDNA as a template for PCR with both the forward and reverse primers. Use a high-fidelity polymerase to minimize errors. Optimize the PCR conditions (annealing temperature, extension time) as needed.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers in separate reactions to obtain bidirectional sequence coverage.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads to obtain a consensus sequence of the 3A gene. Align this sequence with the 3A sequence of a known this compound-sensitive rhinovirus strain to identify any amino acid substitutions.
Visualizations
Rhinovirus Replication Cycle and the Role of 3A
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Enviroxime dosage to minimize cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Enviroxime dosage to minimize cytotoxicity while maximizing its antiviral efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral compound that primarily targets picornaviruses, such as rhinoviruses and enteroviruses.[1][2] Its mechanism of action involves the inhibition of viral RNA replication.[3] Specifically, this compound targets the viral non-structural protein 3A, a key component of the viral replication complex.[3][4] By interacting with the 3A protein, this compound disrupts the formation and function of the replication complexes, ultimately inhibiting the synthesis of new viral RNA.[3][5]
Q2: What is the optimal concentration range for this compound in cell culture?
A2: The optimal concentration of this compound depends on the specific cell line and the target virus. Generally, a concentration that provides significant antiviral activity with minimal cytotoxicity is desired. Based on available data, the 50% effective concentration (EC50) for this compound against various picornaviruses can range from 0.06 µM to 1.4 µM, while the 50% cytotoxic concentration (CC50) is typically much higher, ensuring a favorable therapeutic index.[6][7][8] It is crucial to perform a dose-response experiment for your specific experimental system to determine the optimal concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a hydrophobic compound.[8] For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A stock solution of 10 mM in DMSO is a common starting point. This stock solution should be stored at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Cytotoxicity can be assessed using various cell viability assays. The most common methods include the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells. A detailed protocol for each of these assays is provided in the "Experimental Protocols" section of this guide.
Q5: What are the common challenges when working with this compound and how can I overcome them?
A5: Common challenges include poor solubility and the potential for cytotoxicity at higher concentrations. To address solubility issues, ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%). If precipitation occurs upon dilution in the medium, try preparing a more dilute stock solution in DMSO or using a pre-warmed medium. To minimize cytotoxicity, it is essential to determine the CC50 for your specific cell line and use this compound at a concentration well below this value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - High final concentration of this compound. - High final concentration of DMSO. - Low temperature of the culture medium. | - Reduce the final concentration of this compound. - Ensure the final DMSO concentration is ≤ 0.1%. - Pre-warm the culture medium to 37°C before adding the this compound solution. - Prepare a more dilute stock solution in DMSO to minimize the volume added to the medium. |
| High background cytotoxicity in control wells | - High concentration of DMSO in the final culture medium. - Poor cell health prior to the experiment. | - Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells to assess DMSO-specific toxicity. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent antiviral activity | - Inaccurate pipetting of the compound or virus. - Variability in cell seeding density. - Degradation of this compound stock solution. | - Use calibrated pipettes and ensure thorough mixing. - Use a consistent cell seeding density across all wells. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Development of viral resistance | - Prolonged exposure of the virus to sub-optimal concentrations of this compound. | - Use an optimal, effective concentration of this compound. - Consider using this compound in combination with other antiviral agents that have different mechanisms of action.[7] |
Data Presentation
Table 1: Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of this compound in Various Cell Lines and Viruses
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Therapeutic Index (SI = CC50/EC50) | Reference |
| Human Intestinal Organoids (HIOs) | Enterovirus A71 (EV-A71) | CPE Inhibition | >10 | 0.4 ± 0.2 | >25 | [6] |
| Human Intestinal Organoids (HIOs) | Enterovirus A71 (EV-A71) | RNA Yield Reduction | >10 | 1.4 ± 0.3 | >7.1 | [6] |
| RD Cells | Enterovirus A71 (EV-A71) | CPE Inhibition | >10 | 0.06 ± 0.001 | >167 | [6] |
| RD Cells | Enterovirus A71 (EV-A71) | RNA Yield Reduction | >10 | 0.2 ± 0.04 | >50 | [6] |
| FL Cells | Poliovirus Type 1 | Plaque Inhibition | Not Reported | 0.2 | Not Reported | [7] |
| HeLa, WISH, RD Cells | Poliovirus | CPE Inhibition | ~44.7 (16 µg/mL) | 0.17 (0.06 µg/mL) | ~263 | [8] |
| L20B Cells | Poliovirus | CPE Inhibition | ~89.4 (32 µg/mL) | 0.17 (0.06 µg/mL) | ~526 | [8] |
| HeLa, WISH Cells | Rubella Virus | CPE Inhibition | ~44.7 (16 µg/mL) | 0.35 (0.125 µg/mL) | ~128 | [8] |
Note: Conversion from µg/mL to µM is based on the molar mass of this compound (~357.4 g/mol ).
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration of this compound that reduces the viability of a cell population by 50% (CC50).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of susceptible cells
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay medium (e.g., medium containing 0.5% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of each this compound dilution for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with 200 µL of the virus-Enviroxime mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control (no this compound) and determine the EC50 value.
Visualizations
Caption: Workflow for optimizing this compound dosage.
References
- 1. mdpi.com [mdpi.com]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral and host proteins involved in picornavirus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral subversion of host functions for picornavirus translation and RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Enviroxime Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of enviroxime for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is an antiviral compound that has shown inhibitory activity against rhinoviruses and enteroviruses.[1][2] Its mechanism of action involves targeting the viral 3A protein, which interferes with viral RNA replication.[1][2][3] However, this compound is a poorly water-soluble drug, which presents a significant hurdle for its development and use in in vivo studies.[3][4] Poor aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models.[3][5]
Q2: What are the common formulation challenges encountered with this compound?
The primary challenge with this compound is its low intrinsic solubility in aqueous vehicles suitable for parenteral or oral administration. This can lead to:
-
Precipitation of the compound upon dilution or administration.
-
Inconsistent and low drug exposure in animal studies.
-
Difficulty in preparing homogenous and stable formulations at the desired concentration.
Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the solubility and bioavailability of hydrophobic drugs.[5][6] These can be broadly categorized as:
-
Physical Modifications: This includes reducing the particle size to increase the surface area, for example, through micronization or nanosuspension.[7][8] Another approach is to convert the crystalline form of the drug to a more soluble amorphous form, often achieved through solid dispersions.[9][10]
-
Chemical Modifications: This involves altering the drug molecule itself, for instance, by creating a more soluble salt or prodrug.
-
Formulation-Based Approaches: This is the most common strategy and includes:
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[7][11]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, thereby increasing the apparent solubility of the drug.[12][13][14]
-
Lipid-based formulations: Dissolving the drug in oils or lipids, which can then be formulated as emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Dispersing the drug as nanoparticles in a liquid medium, which can significantly improve the dissolution rate.[15][16][17]
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier matrix at the molecular level.[18][19][20]
-
Troubleshooting Guides
Issue: this compound precipitates out of my vehicle during preparation or upon standing.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system. The vehicle may not have sufficient solubilizing capacity.
Solutions:
-
Optimize the Vehicle Composition:
-
Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO, ethanol, or PEG 300. However, be mindful of the potential for toxicity in the animal model.
-
Add a Surfactant: Incorporate a biocompatible surfactant such as Tween-80 or Cremophor EL to aid in solubilization.
-
Utilize Cyclodextrins: Consider using sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound.
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility. This should be done cautiously, ensuring the final pH is within a physiologically acceptable range (typically pH 6.8-7.2 for injections).[21]
-
Gentle Heating and Sonication: Applying gentle heat and/or sonicating the preparation can help dissolve the compound.[22] However, ensure that the compound is stable at the applied temperature and that it does not precipitate upon cooling to room temperature.
Issue: Inconsistent results and high variability in plasma concentrations in animal studies.
Possible Cause: Poor and erratic absorption of this compound due to its low solubility and dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).
Solutions:
-
Particle Size Reduction (Nanosuspension):
-
Amorphous Solid Dispersion:
-
Lipid-Based Formulations:
-
For oral administration, dissolving this compound in a lipid-based vehicle can improve its absorption via the lymphatic pathway.
-
Quantitative Data: Example Formulations for In Vivo Studies
The following table summarizes example vehicle compositions that have been used for in vivo administration of this compound and other poorly soluble compounds. Researchers should always perform their own stability and solubility tests.
| Formulation ID | Components | Solubility Achieved (for this compound) | Route of Administration | Reference |
| EVX-DMSO-PEG | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.49 mM) | Parenteral | [22] |
| EVX-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.49 mM) | Parenteral | [22] |
| EVX-OIL | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.49 mM) | Oral/Parenteral | [22] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using Co-solvents and Surfactants
-
Weigh the required amount of this compound in a sterile vial.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved.
-
Add PEG300 and Tween-80 to the solution and mix thoroughly.
-
Slowly add saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle heating or sonication may be applied.
-
Filter the final solution through a 0.22 µm sterile filter before administration.[21]
Protocol 2: Preparation of an this compound Formulation using Cyclodextrin
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring for an extended period.
-
In a separate sterile vial, dissolve the required amount of this compound in DMSO.
-
Slowly add the SBE-β-CD solution to the this compound-DMSO mixture while vortexing.
-
Continue to mix until a clear solution is obtained.
-
Filter the final solution through a 0.22 µm sterile filter.
Visualizations
Caption: Strategies to enhance this compound's aqueous solubility.
Caption: Workflow for selecting a suitable formulation strategy.
Caption: Simplified diagram of this compound's antiviral action.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. researchgate.net [researchgate.net]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijhsr.org [ijhsr.org]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. jddtonline.info [jddtonline.info]
- 19. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 20. jopcr.com [jopcr.com]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technical Support Center: Addressing the Poor Oral Bioavailability of Enviroxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor oral bioavailability of Enviroxime.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: After oral administration of our this compound formulation, we are observing very low or non-existent plasma concentrations. What are the potential causes and how can we troubleshoot this?
A1: Low plasma concentration of this compound following oral administration is a common challenge, primarily due to its physicochemical properties. The main culprits are typically poor aqueous solubility and low intestinal permeability. Rapid first-pass metabolism could also play a role. Here’s a breakdown of potential causes and solutions:
Possible Cause 1: Poor Aqueous Solubility
This compound is a hydrophobic compound, leading to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Solution 1a: Formulation with Solubility-Enhancing Excipients. Certain excipients can improve the solubility of hydrophobic drugs. Consider incorporating one or more of the following into your formulation.[1][2][3][4][5]
Excipient Class Examples Mechanism of Action Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug molecule within its hydrophilic shell.[1] Polymers Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) Can form amorphous solid dispersions, preventing drug crystallization and maintaining a supersaturated state.[2][3] Surfactants Polysorbates (e.g., Tween® 80), Poloxamers Reduce surface tension and form micelles to solubilize the drug.[2] Lipids Medium-chain triglycerides, Self-emulsifying drug delivery systems (SEDDS) The drug dissolves in the lipid base, which then forms an emulsion in the gut, increasing the surface area for absorption.[2][4] -
Solution 1b: Nanoparticle-Based Formulations. Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to enhanced dissolution rates.[6][7][8]
-
Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.[9]
-
Liposomes: The drug is encapsulated within a lipid bilayer vesicle, which can also protect it from degradation in the GI tract.[10][11][12][]
-
Possible Cause 2: Low Intestinal Permeability
Even if this compound dissolves, it may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Solution 2a: Prodrug Strategy. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to temporarily mask the physicochemical properties that hinder absorption.[14] For instance, a more lipophilic promoiety could be attached to this compound to enhance its passive diffusion across the intestinal membrane.
-
Solution 2b: Structural Modification. As demonstrated with an analog of this compound, minor structural changes can significantly impact oral bioavailability. The p-fluoro derivative of a vinylacetylene analog of this compound showed markedly improved oral absorption in animal models.[15][16]
Possible Cause 3: High First-Pass Metabolism
After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. If this compound is extensively metabolized in the liver, its bioavailability will be reduced.
-
Solution 3a: Co-administration with Metabolic Inhibitors. While specific metabolic pathways for this compound are not well-documented, this strategy involves inhibiting the enzymes responsible for its metabolism. This approach requires careful investigation to avoid potential drug-drug interactions.
-
Solution 3b: Lymphatic Targeting. Lipid-based formulations, particularly those containing long-chain fatty acids, can promote lymphatic absorption, bypassing the portal circulation and thus reducing first-pass metabolism.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that contribute to its poor oral bioavailability?
A1: The primary challenges stem from its poor water solubility and likely low intestinal permeability.[17][18][19][20] this compound is a benzimidazole derivative with a relatively complex and hydrophobic structure, which limits its dissolution in the aqueous environment of the gastrointestinal tract.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Formula | C17H18N4O3S | |
| Molecular Weight | 358.4 g/mol | Within the typical range for oral drugs. |
| Predicted LogP | ~3.5-4.0 (estimated) | Indicates high lipophilicity and poor water solubility. |
| Water Solubility | Very low (practically insoluble) | Limits dissolution in GI fluids, a rate-limiting step for absorption. |
Q2: Is there any quantitative data on successful oral delivery of this compound or its analogs?
A2: Yes, while this compound itself has poor oral bioavailability in humans, a study on its vinylacetylene analogs identified a promising candidate.[15]
| Compound | Animal Model | Dose | Oral Bioavailability (%) | Reference |
| p-fluoro derivative of an this compound analog (compound 12) | Fischer Rat | 20 mg/kg | 51% | [15] |
This data suggests that structural modification is a viable strategy to improve the oral pharmacokinetics of this class of compounds.
Q3: What are the key formulation strategies to consider for improving the oral bioavailability of a hydrophobic compound like this compound?
A3: Several advanced formulation strategies can be employed:[6][7][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a higher drug concentration in solution.
-
Lipid-Based Drug Delivery Systems (LBDDS): These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing drug solubilization and absorption.[2][4]
-
Nanoparticle Formulations: This includes nanosuspensions, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), all of which increase the surface area for dissolution.[9]
-
Liposomes: These vesicles can encapsulate this compound, protecting it from the harsh GI environment and potentially enhancing its uptake.[10][11][12][]
Q4: How can my lab assess the intestinal permeability of our this compound formulation in vitro?
A4: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[21][22][23][24][25] This assay uses a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The assay measures the rate of flux of your compound across this cell monolayer. A bidirectional assay can also determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Q5: Which animal models are appropriate for in vivo oral bioavailability studies of this compound?
A5: Based on the available literature, rats and monkeys have been used to evaluate the oral pharmacokinetics of this compound and its analogs.[15][26][27][28][29][30] The choice of animal model should also consider metabolic similarities to humans for the specific compound class.
Experimental Protocols
Protocol 1: Preparation of a Generic Liposomal Formulation for a Hydrophobic Drug (Thin-Film Hydration Method)
This protocol provides a general procedure for encapsulating a hydrophobic drug like this compound into liposomes. Optimization of lipid composition and drug-to-lipid ratio is crucial.
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the vesicle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol or isopropanol. The encapsulation efficiency can then be calculated.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Study (Basolateral to Apical - for efflux):
-
Perform the same procedure as above, but add the drug to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight before dosing but allow free access to water.
-
For intravenous (IV) administration, one group of animals should be cannulated in the jugular vein for blood sampling and the femoral vein for dosing. For oral (PO) administration, another group is used.
-
-
Dosing:
-
IV Group: Administer a known dose of this compound (solubilized in a suitable vehicle) as an IV bolus.
-
PO Group: Administer the this compound formulation orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the jugular vein cannula or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: Workflow for Troubleshooting Poor Oral Bioavailability of this compound.
Caption: Schematic of a Liposomal Drug Delivery System.
Caption: The Prodrug Strategy for Improved Absorption.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. colorcon.com [colorcon.com]
- 4. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol [mdpi.com]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations: A Recent Update [mdpi.com]
- 11. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 19. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological and physicochemical factors affecting bioavailability | PPTX [slideshare.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. enamine.net [enamine.net]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. bioivt.com [bioivt.com]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 29. wuxibiology.com [wuxibiology.com]
- 30. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Enviroxime-Induced Side Effects: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with enviroxime, a benzimidazole derivative with antiviral activity against rhinoviruses and enteroviruses. This guide offers troubleshooting advice and frequently asked questions (FAQs) regarding side effects observed in early clinical trials. All quantitative data is summarized for clear comparison, and detailed experimental protocols from key studies are provided to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported side effect of intranasally administered this compound in clinical trials?
A1: The most consistently reported side effect of intranasal this compound is transient intranasal irritation. In a key study, this was observed in a significantly higher proportion of participants receiving this compound compared to a placebo.[1]
Q2: Was skin sensitization or irritation observed with topical application of this compound?
A2: In preclinical studies involving guinea pigs, a 5% concentration of this compound in petrolatum did not produce any skin irritation or sensitization.
Q3: Were there any systemic side effects of concern noted in the early clinical trials of intranasal this compound?
A3: The available clinical trial data from the early 1980s primarily reports localized intranasal irritation. The studies generally state that the drug was "well tolerated," suggesting a lack of significant systemic side effects at the dosages and durations studied.[2] However, it is crucial to note that these trials were limited in size and scope.
Q4: Did the formulation of this compound appear to influence the incidence of side effects?
A4: The clinical trials predominantly used an intranasal spray formulation. The irritation observed was directly linked to the administration of the spray. The vehicle used for the placebo also caused some irritation, but to a lesser extent than the this compound formulation.[1]
Q5: Is there any information on potential long-term side effects of this compound?
A5: The clinical trials conducted were of short duration, focusing on prophylactic or therapeutic effects against acute rhinovirus infections. Therefore, there is no available data on the long-term side effects of this compound.
Troubleshooting Guide
Issue: Higher than expected incidence of nasal irritation in an in vivo study.
-
Possible Cause 1: Concentration of this compound. The concentration of this compound in the formulation may be too high. Early clinical trials used a 0.25 mg per spray dose.
-
Troubleshooting Step 1: Review the concentration of this compound in your formulation. Consider titrating the concentration to the lowest effective dose based on your in vitro data.
-
Possible Cause 2: Formulation Vehicle. The vehicle used to dissolve or suspend this compound may be contributing to the irritation.
-
Troubleshooting Step 2: Evaluate the components of your formulation vehicle for any known irritant properties. Consider testing the vehicle alone as a control in your experimental model. The original studies used a saline-based vehicle.
-
Possible Cause 3: Frequency and Method of Administration. The frequency and method of intranasal administration can impact local tolerance.
-
Troubleshooting Step 3: The clinical trials that reported irritation used multiple daily doses (e.g., five times a day).[1] If your protocol involves frequent administration, consider whether this can be optimized. Ensure the spray apparatus delivers a fine mist rather than a jet stream to minimize mechanical irritation.
Quantitative Data on Side Effects
The following table summarizes the key quantitative data on side effects reported in a prophylactic study of intranasal this compound against experimentally induced rhinovirus type 39 infection.
| Side Effect | This compound Group | Placebo Group | Study Population |
| Intranasal Irritation | 66.7% (Two-thirds of volunteers) | 33.3% (One-third of volunteers) | 19 volunteers |
Data from Hayden FG, Gwaltney JM Jr. 1982. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection. Antimicrobial Agents and Chemotherapy.[1]
Experimental Protocols
Below are the detailed methodologies from a key clinical trial investigating the prophylactic activity of intranasal this compound.
Study Design: Double-Blind, Placebo-Controlled Trial
-
Participants: Healthy adult volunteers with serum neutralizing antibody titers of ≤1:2 to rhinovirus type 39.
-
Drug Formulation: this compound was administered as an intranasal spray. Each spray delivered 0.1 ml of a solution containing 0.25 mg of this compound in a buffered saline vehicle. The placebo was the vehicle alone.
-
Dosing Regimen: One spray was administered to each nostril five times a day for a total of four days. Dosing began 24 hours before virus challenge.
-
Virus Challenge: Participants were inoculated with 10 to 30 tissue culture infectious doses of rhinovirus type 39 via intranasal drops.
-
Assessment of Side Effects: Participants recorded the presence and severity of symptoms, including nasal irritation, daily.
-
Efficacy Assessment: Infection was determined by virus isolation from nasal washes and seroconversion (a fourfold or greater rise in serum neutralizing antibody titer). Illness was assessed by daily symptom scores.
Signaling Pathway and Experimental Workflow
This compound's mechanism of action involves the inhibition of viral RNA replication by targeting the viral non-structural protein 3A. This protein is crucial for the formation of the viral replication complex. The following diagrams illustrate the picornavirus replication cycle, highlighting the role of protein 3A, and a typical experimental workflow for assessing antiviral efficacy.
References
Troubleshooting inconsistent results in Enviroxime experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enviroxime.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected antiviral activity.
-
Question: We are observing variable or weak inhibition of viral replication in our cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent antiviral activity of this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Compound Integrity and Storage: this compound is a benzimidazole derivative and its stability is critical. Improper storage can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers[1]. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is markedly hydrophobic and has low water solubility[2]. This can lead to precipitation in aqueous cell culture media, reducing its effective concentration.
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Viral Strain and Resistance: this compound's primary target is the viral 3A protein[4][5]. Mutations in the 3A coding region can confer resistance[4][6].
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Recommendation: Sequence the 3A region of your viral stock to check for known resistance mutations. If resistance is suspected, consider testing this compound against a wild-type or reference strain of the virus.
-
-
Cell Line Variability: The antiviral activity of this compound can be influenced by the host cell line used in the assay.
-
Recommendation: If possible, test the compound in different cell lines susceptible to the virus. For example, for poliovirus, both RD and L20B cells can be used, with L20B being more sensitive[3].
-
-
Assay Timing: The timing of drug addition relative to infection can impact the observed efficacy. This compound has been shown to be effective even when added several hours post-infection, suggesting it targets a step in RNA replication[4][5].
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Recommendation: Perform a time-of-addition experiment to determine the optimal window for this compound's inhibitory effect in your specific experimental setup.
-
-
Issue 2: Observed cytotoxicity at effective antiviral concentrations.
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Question: We are seeing signs of cell death or morphological changes in our uninfected control cells treated with this compound. How can we mitigate this?
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Answer: Cytotoxicity can confound the interpretation of antiviral assays. Here’s how to address it:
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Determine the Cytotoxic Concentration (CC50): It is crucial to determine the concentration of this compound that is toxic to the host cells in the absence of the virus.
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Recommendation: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) on uninfected cells treated with a range of this compound concentrations. This will allow you to calculate the CC50.
-
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the 50% effective concentration (EC50) for antiviral activity (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window.
-
Recommendation: Aim for experimental conditions where the this compound concentration is well below the CC50 but above the EC50.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can also be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO).
-
-
Formulation: As mentioned, the hydrophobicity of this compound can contribute to its toxicity.
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Recommendation: Consider using liposomal formulations of this compound, which have been shown to be 10- to 50-fold less toxic to tissue culture cells than the free compound[2].
-
-
Issue 3: Development of viral resistance to this compound.
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Question: After prolonged exposure or passaging with this compound, we observe a loss of its antiviral effect. What is happening and how can we confirm it?
-
Answer: The emergence of drug-resistant viral strains is a common issue with antiviral compounds.
-
Mechanism of Resistance: Resistance to this compound is primarily associated with single nucleotide substitutions in the viral genome that lead to amino acid changes in the 3A protein[4][6].
-
Confirming Resistance:
-
Recommendation: Isolate the virus from the resistant culture and perform a plaque reduction or yield reduction assay to compare its susceptibility to this compound with the original, non-resistant viral stock. A significant increase in the EC50 value would indicate resistance.
-
-
Genotypic Analysis:
-
Recommendation: Sequence the 3A coding region of the resistant virus to identify mutations. This can provide definitive evidence of the genetic basis for resistance.
-
-
Combination Therapy: In some cases, combining antiviral agents with different mechanisms of action can delay or prevent the emergence of resistance.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | Minimal Inhibitory Concentration (MIC) / EC50 | Reference |
| Poliovirus | L20B, RD | CPE Inhibition | 0.06 µg/mL | [3][9] |
| Rubella Virus | HeLa, WISH | CPE Inhibition | 0.125 µg/mL | [3][9] |
| Rhinovirus Type 14 | - | - | - | [4][5] |
| Poliovirus Type 1 | FL | Plaque Inhibition | 0.2 µmol/L | [7] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Toxic Concentration | Reference |
| HeLa, WISH, RD | 16 µg/mL | [3] |
| L20B | >32 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the EC50).
-
Materials:
-
Confluent monolayers of susceptible host cells in 6-well plates.
-
Virus stock of known titer (PFU/mL).
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This compound stock solution and serial dilutions.
-
Cell culture medium (e.g., MEM).
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Overlay medium (e.g., medium with 1% agarose or methylcellulose).
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Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
-
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the this compound dilutions to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay the cells with the overlay medium containing the corresponding this compound concentrations.
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
-
Materials:
-
Host cells in a 96-well plate.
-
This compound stock solution and serial dilutions.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
-
-
Procedure:
-
Seed a 96-well plate with host cells and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the this compound dilutions to the cells. Include a "no drug" cell control.
-
Incubate for a period equivalent to the duration of the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
-
Visualizations
Signaling Pathway of this compound's Antiviral Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity against rhinoviruses, toxicity, and delivery in aerosol of this compound in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence determinants of 3A-mediated resistance to this compound in rhinoviruses and enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of the synergistic antienteroviral combination of this compound and disoxaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enviroxime Intranasal Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intranasal Enviroxime. The following information is intended to help mitigate intranasal irritation, a known side effect of this experimental antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is intranasal administration being investigated?
This compound is an antiviral compound that has shown potent inhibitory effects against rhinoviruses, the primary cause of the common cold. Intranasal administration is explored as a direct delivery method to the site of infection in the nasal mucosa. This route can achieve high local drug concentrations, potentially increasing efficacy and reducing systemic side effects compared to oral administration.[1][2]
Q2: What are the known side effects of intranasal this compound administration?
The most commonly reported side effect is intranasal irritation.[1][3] Clinical trial participants have described sensations of mild intranasal burning and transient rhinorrhea (runny nose) immediately following administration of the spray.[1]
Q3: How frequently is intranasal irritation observed with this compound?
In clinical studies, a significant portion of volunteers receiving intranasal this compound reported irritation. One study noted that two-thirds of the participants treated with this compound experienced intranasal irritation immediately after application, compared to only one-third of the placebo group.[1][3]
Troubleshooting Guide: Managing Intranasal Irritation
This guide provides potential strategies to reduce intranasal irritation during experimental use of this compound. These are general recommendations and may need to be adapted for specific experimental protocols.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate but transient burning sensation upon administration. | Direct irritation of the nasal mucosa by the this compound compound or the formulation vehicle. | 1. Formulation Optimization: Consider reformulating this compound. The use of liposomes as a delivery vehicle has been suggested to reduce irritation associated with the drug or its carrier.[4] 2. pH Adjustment: Ensure the pH of the formulation is close to that of the nasal mucosa (typically pH 5.5-6.5) to minimize irritation. 3. Tonicity Adjustment: Use an isotonic saline solution as the base for the formulation to prevent osmotic stress on the nasal epithelial cells. |
| Rhinorrhea (runny nose) following administration. | Inflammatory response of the nasal mucosa to the irritant. | 1. Post-administration Saline Rinse: Gently rinse the nasal passages with a sterile saline solution a few minutes after this compound administration to help clear any residual irritants.[5][6][7] 2. Soothing Agents: Consider the application of a thin layer of a soothing emollient like petroleum jelly to the inside edge of the nostrils (not deep inside) after the experimental period to protect the skin and nasal cavity.[6] |
| General nasal discomfort or dryness with repeated dosing. | Cumulative irritation and drying of the nasal mucosa. | 1. Humidification: Using a humidifier in the laboratory or animal housing environment can help maintain moisture in the air and reduce nasal dryness.[8][9] 2. Hydration: Ensure adequate hydration of research subjects (where applicable) as this can help in maintaining mucosal moisture.[9] 3. Alternate Nostril Administration: If the protocol allows, alternating nostrils for each dose can give the mucosa time to recover.[6] |
Data on this compound-Induced Intranasal Irritation
The following table summarizes findings from a clinical trial that assessed the incidence of intranasal irritation with an this compound nasal spray.
| Treatment Group | Number of Subjects | Percentage Reporting Intranasal Irritation | Reference |
| This compound | 19 | 67% | [1][3] |
| Placebo | 21 | 33% | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal this compound Formulation
This protocol describes a general method for encapsulating this compound into liposomes to potentially reduce its irritant effects.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized, but a common starting point is 2:1. The amount of this compound should be determined based on the desired drug loading.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently agitating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe sonicator. Care should be taken to avoid overheating the sample.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal this compound suspension should be stored at 4°C.
Protocol 2: Assessment of Nasal Irritation in a Preclinical Model
This protocol provides a general workflow for evaluating the irritant potential of different this compound formulations in a suitable animal model (e.g., rats or rabbits).
Materials:
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This compound formulation (e.g., aqueous solution vs. liposomal suspension)
-
Control vehicle (placebo)
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Animal model (e.g., Sprague-Dawley rats)
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Nasal administration device (micropipette or spray atomizer)
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Histology equipment (formalin, paraffin, microtome, slides, H&E stain)
-
Video recording equipment
Methodology:
-
Acclimatize animals to the housing conditions.
-
Divide animals into treatment groups (e.g., naive, vehicle control, aqueous this compound, liposomal this compound).
-
Administer the designated formulation intranasally once or multiple times, according to the study design.
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Observe and record any immediate behavioral responses, such as nose rubbing or scratching, which may indicate irritation.
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At the end of the study period, euthanize the animals and collect the nasal tissues.
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Fix the nasal tissues in 10% neutral buffered formalin.
-
Process the tissues for histology: embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained tissue sections under a microscope for signs of irritation, such as inflammation, epithelial cell damage, or changes in mucus-producing cells.
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Score the histological findings to quantitatively compare the irritancy of the different formulations.
Visualizations
Caption: Workflow for comparing the intranasal irritation of aqueous vs. liposomal this compound formulations.
Caption: Logical relationship between the problem, causes, and mitigation strategies for this compound-induced intranasal irritation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Review of Intranasal Active Pharmaceutical Ingredient Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic activity of intranasal this compound against experimentally induced rhinovirus type 39 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. synergywellnesscenter.com [synergywellnesscenter.com]
- 6. Vaseline for Coke Nose: Does it Work? Plus Other Tips for Relief [healthline.com]
- 7. magnifiedhealthsystems.com [magnifiedhealthsystems.com]
- 8. 10 Home Remedies to Relieve Sinus Pressure and Pain [allinahealth.org]
- 9. Effective Treatments and Home Remedies for Sinus Congestion [webmd.com]
Stability of Enviroxime under different experimental conditions
Welcome to the Enviroxime Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture. Stock solutions of this compound have different storage recommendations based on temperature.[1] A stock solution of 500 µg/ml in dimethyl sulfoxide (DMSO) has been noted to be stored at 4°C for use in tissue culture experiments.[2]
| Storage Type | Temperature | Duration | Additional Notes |
| Solid | 4°C | Not specified | Sealed, away from moisture. |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture.[1][3] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture.[1][3] |
| Stock Solution (in DMSO) | 4°C | Short-term | Used for immediate use in cell culture.[2] |
Q2: How stable is this compound in different solvents?
Q3: What factors can affect the stability of this compound during my experiments?
Several factors can influence the stability of this compound. As a benzimidazole derivative containing sulfonamide and oxime functional groups, it may be susceptible to:
-
pH: Benzimidazoles can be unstable in alkaline solutions.[4] Sulfonamides can undergo hydrolysis, particularly under acidic conditions.[5][6] Oximes are also susceptible to acid-catalyzed hydrolysis.[7]
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including sulfonamides.[1][8][9]
-
Light: Benzimidazole derivatives are often photosensitive and can degrade upon exposure to light, especially UV radiation.[4][10][11][12]
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: Cleavage of the sulfonamide or oxime groups. The hydrolysis of sulfonamides can be acid-catalyzed.[5][6]
-
Photodegradation: Benzimidazole compounds can undergo photodimerization or photohydrolysis.[13] The primary degradation route for some benzimidazoles involves hydrolysis of the carbamic group, catalyzed by light.[4]
-
Thermal Degradation: The thermal decomposition of sulfonamides can occur in multiple stages.[1]
Below is a conceptual diagram illustrating potential degradation pathways for a generic benzimidazole sulfonamide oxime compound like this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected antiviral activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | - Ensure stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected. |
| Instability in experimental medium. | - Prepare working solutions of this compound in your cell culture medium immediately before use. - If experiments are lengthy, consider refreshing the medium with freshly diluted this compound. - Evaluate the pH of your experimental medium, as extreme pH can affect stability. |
| Photodegradation during experiment. | - Protect experimental setups from direct light, especially if using plates or vessels that are not UV-protected. - Use amber-colored tubes or wrap containers in foil. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Forced degradation due to experimental conditions. | - Review your experimental protocol for potential stressors such as high temperatures, extreme pH, or exposure to strong light. - Run a control sample of this compound under identical conditions but without the biological components of your assay to isolate the cause of degradation. |
| Contamination of the sample. | - Ensure all solvents and reagents are of high purity. - Clean analytical equipment thoroughly between runs. |
The following workflow can help troubleshoot unexpected experimental results.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Unexpected Off-Target Effects of Enviroxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected off-target effects of Enviroxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of this compound?
This compound is known to inhibit the replication of rhinoviruses and enteroviruses. Initially, it was believed to target the viral non-structural protein 3A, which is involved in the formation of the viral RNA replication complex.[1] However, subsequent research has revealed that this compound also interacts with host cell factors.
Q2: What are the known primary off-target effects of this compound in host cells?
Q3: My cells are showing unexpected phenotypes after this compound treatment that are inconsistent with its known antiviral activity. What could be the cause?
Unexpected cellular phenotypes following this compound treatment are likely due to its off-target effects on host cell kinases such as PI4KIIIβ and PI3Ks, or its interaction with other proteins like OSBP. These off-target interactions can disrupt various cellular signaling pathways, leading to unforeseen biological consequences. It is recommended to perform a broad kinase panel screening to identify potential off-target interactions.
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To differentiate between on-target antiviral effects and off-target cellular effects, you can employ several strategies. One approach is to use a rescue experiment with a drug-resistant viral mutant. If the phenotype persists in the presence of the resistant virus, it is likely an off-target effect. Additionally, specific inhibitors for the suspected off-target proteins (e.g., specific PI3K inhibitors) can be used to see if they replicate the observed phenotype. Techniques like siRNA-mediated knockdown of the suspected off-target protein can also help elucidate the mechanism.
Troubleshooting Guides
Issue 1: Inconsistent antiviral efficacy of this compound in different cell lines.
-
Possible Cause: Differential expression or activity of this compound's off-target proteins (PI4KIIIβ, PI3Ks, OSBP) across different cell lines can influence its overall effect. A cell line with higher expression of a sensitive off-target kinase might show a more pronounced phenotype.
-
Troubleshooting Steps:
-
Profile Off-Target Expression: Analyze the expression levels of PI4KIIIβ, relevant PI3K isoforms, and OSBP in the cell lines you are using via qPCR or western blotting.
-
Correlate with IC50 Values: Determine the IC50 of this compound for viral inhibition in each cell line and correlate it with the expression data of the off-target proteins.
-
Utilize a More Specific Analog: If available, use a more specific this compound analog with reduced off-target activity to confirm that the primary antiviral effect is maintained.
-
Issue 2: Observing significant cytotoxicity at concentrations expected to be non-toxic.
-
Possible Cause: The observed cytotoxicity could be an off-target effect resulting from the inhibition of essential host cell kinases. For example, inhibition of PI3Ks can impact cell survival and proliferation pathways.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Carefully determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line.
-
Assess Apoptosis Markers: Treat cells with this compound at the cytotoxic concentrations and analyze for markers of apoptosis (e.g., caspase activation, PARP cleavage) to understand the mechanism of cell death.
-
Kinase Inhibition Profiling: Conduct an in vitro kinase inhibition assay against a panel of kinases known to be involved in cell survival to identify potential off-target liabilities.
-
Issue 3: Difficulty in reproducing previously reported antiviral data.
-
Possible Cause: Variations in experimental conditions, such as cell passage number, serum concentration in the media, or the specific viral strain used, can influence the activity of this compound and the manifestation of its off-target effects.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure all experimental conditions are consistent with the original study, including cell line source, passage number, and media composition.
-
Sequence Viral Strain: If possible, sequence the viral strain to confirm there are no mutations in the 3A protein that could confer resistance.
-
Control for Off-Target Effects: Include control experiments to assess the impact of off-target inhibition on cellular pathways that might indirectly affect viral replication.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / EC50 / Kd | Reference |
| This compound | PI4KIIIβ | Kinase Assay | 0.064 µM | [3] |
| This compound analog (7f) | PI4KIIIβ | Kinase Assay | 0.016 µM | [3] |
| This compound analog (7f) | PI4KIIIα | Kinase Assay | >10 µM | [3] |
| PIK93 | PI4KB | Kinase Assay | 19 nM | [2] |
| 25-hydroxycholesterol (OSBP ligand) | Anti-Poliovirus | Cell-based Assay | 2.8 µM | Not specified in search results |
| Pan-PI3K Inhibitor (Buparlisib) | p110α | Kinase Assay | 52 nM | [6] |
| Pan-PI3K Inhibitor (Buparlisib) | p110β | Kinase Assay | 166 nM | [6] |
| Pan-PI3K Inhibitor (Buparlisib) | p110δ | Kinase Assay | 116 nM | [6] |
| Pan-PI3K Inhibitor (Buparlisib) | p110γ | Kinase Assay | 262 nM | [6] |
Note: Direct IC50 values for this compound against PI3K isoforms and a direct binding affinity (Kd) for OSBP were not available in the search results. The data for pan-PI3K inhibitors are provided for context on the potential for off-target kinase inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of this compound against PI4KIIIβ and other kinases.[7][8][9]
Materials:
-
Recombinant kinase (e.g., PI4KIIIβ)
-
Kinase substrate (specific for the kinase)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all kit components and equilibrate to room temperature.
-
Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer.
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
In each well of the plate, add the following components:
-
Kinase reaction buffer
-
Kinase
-
Substrate
-
ATP
-
This compound dilution (or vehicle control)
-
-
The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the recommended time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Mix gently and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Mix gently and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
siRNA Sensitization Assay
Materials:
-
Cells of interest
-
siRNA targeting the suspected off-target gene (e.g., PI4KIIIβ, OSBP)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
qRT-PCR reagents for knockdown validation
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells. Include wells for non-targeting control siRNA and a mock transfection control.
-
Incubate the cells for 24-48 hours to allow for gene knockdown.
-
-
Validation of Knockdown (Optional but Recommended):
-
In a parallel plate, harvest cells 48 hours post-transfection and perform qRT-PCR or western blotting to confirm the knockdown of the target gene.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the siRNA-transfected cells.
-
Incubate for a further 24-72 hours, depending on the desired endpoint.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of this compound-treated cells to the vehicle-treated control for both the target siRNA and the non-targeting control siRNA.
-
A significant decrease in cell viability in the cells with the target gene knocked down compared to the control cells suggests that the target gene is involved in the cellular response to the compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Enviroxime Delivery with Liposomal Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liposomal delivery of Enviroxime.
Frequently Asked Questions (FAQs)
Q1: Why use a liposomal formulation for this compound?
A1: this compound is a potent antiviral agent that inhibits the replication of rhinoviruses and enteroviruses. However, its clinical efficacy has been limited by its marked hydrophobicity and poor water solubility. Liposomal formulations can encapsulate hydrophobic drugs like this compound within their lipid bilayer, improving solubility, enabling administration (e.g., via aerosol), and potentially reducing cytotoxicity compared to the free drug.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound targets the viral protein 3A of picornaviruses, such as rhinoviruses and polioviruses.[2][3] By interacting with this non-structural protein, it inhibits viral RNA replication, specifically the synthesis of the viral plus-strand RNA.[2][3]
Q3: What are the key quality attributes to consider when developing this compound liposomes?
A3: Critical quality attributes for this compound liposomes include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the liposomes.
-
Zeta Potential: This indicates the surface charge of the liposomes and influences their stability and interaction with biological membranes.
-
Encapsulation Efficiency (%EE): This measures the percentage of the total drug that is successfully encapsulated within the liposomes, which is crucial for therapeutic efficacy.
-
Drug-to-Lipid Ratio: This ratio can influence the formulation's stability and drug release properties.[4]
-
In Vitro Release Profile: This characterizes the rate at which this compound is released from the liposomes under physiological conditions.
-
Stability: The formulation should be stable under defined storage conditions (e.g., 4°C) in terms of particle size, encapsulation efficiency, and drug integrity.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the lipid bilayer | - Optimize lipid composition: this compound has been shown to interact with phosphatidylcholines.[5] Consider using lipids with longer fatty acid chains to potentially improve interaction with the aromatic rings of this compound.[5] - Incorporate cholesterol: Cholesterol can increase the stability of the lipid bilayer and may enhance the incorporation of hydrophobic drugs.[6] |
| Suboptimal drug-to-lipid ratio | - Perform a loading efficiency curve: Systematically vary the initial this compound-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50) to find the saturation point.[7] |
| Issues with the thin-film hydration method | - Ensure complete dissolution of lipids and drug: Use a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) to ensure a homogenous mixture before forming the thin film. - Proper film formation: Ensure a thin, even lipid film is formed by slow and controlled evaporation of the organic solvent using a rotary evaporator. - Adequate hydration: Hydrate the lipid film with an aqueous buffer above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[4][8] |
| Loss of drug during downsizing (extrusion/sonication) | - Optimize extrusion parameters: Use a stepwise extrusion process, starting with larger pore size membranes before moving to the desired final pore size. This can minimize stress on the liposomes. |
Issue 2: High Polydispersity Index (PDI) / Heterogeneous Particle Size
| Potential Cause | Troubleshooting Steps |
| Incomplete hydration of the lipid film | - Increase hydration time and agitation: Ensure the lipid film is fully hydrated by increasing the hydration time and using vigorous shaking or vortexing.[9] |
| Inefficient downsizing | - Optimize extrusion cycles: Increase the number of extrusion cycles (typically 10-20 passes) through the polycarbonate membrane of the desired pore size to achieve a more uniform size distribution. - Check extruder assembly: Ensure the extruder is assembled correctly with no leaks and that the membranes are not clogged or torn. |
| Liposome aggregation | - Assess zeta potential: If the zeta potential is close to neutral, consider adding a charged lipid (e.g., a small percentage of a negatively charged phospholipid) to increase electrostatic repulsion between liposomes. - Optimize storage conditions: Store liposomes at an appropriate temperature (e.g., 4°C) and concentration to minimize aggregation. |
Issue 3: Instability of the Liposomal Formulation During Storage
| Potential Cause | Troubleshooting Steps |
| Lipid hydrolysis or oxidation | - Use high-quality lipids: Ensure the use of fresh, high-purity lipids. - Protect from light and oxygen: Store the formulation in amber vials and consider purging with an inert gas like argon or nitrogen. |
| Drug leakage | - Incorporate cholesterol: Cholesterol is known to decrease the permeability of the lipid bilayer, thus improving drug retention.[10] - Use lipids with a higher phase transition temperature (Tc): Lipids that are in a gel state at the storage temperature will form a more rigid bilayer, reducing drug leakage. |
| Changes in particle size (aggregation) | - Refer to troubleshooting steps for high PDI. |
| pH-related instability | - Optimize buffer composition: Ensure the pH of the storage buffer is optimal for both liposome and drug stability.[11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid and Drug Dissolution:
-
Dissolve the desired lipids (e.g., a mixture of a phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[8]
-
Ensure a clear, homogenous solution is formed.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.[4]
-
-
Film Drying:
-
Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[9]
-
-
Hydration:
-
Hydrate the dried lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the buffer should be above the lipid's Tc.[8] This will result in the formation of multilamellar vesicles (MLVs).
-
-
Downsizing (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[14]
-
Protocol 2: Characterization of this compound Liposomes
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the liposome suspension in an appropriate buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency (%EE) Determination:
-
Separation of free drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.[15]
-
Quantification of total and free drug:
-
To determine the total drug concentration , disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.[15]
-
Determine the free drug concentration in the supernatant (after centrifugation) or the appropriate fractions (from size exclusion chromatography).
-
Quantify this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[15][16]
-
-
Calculation of %EE:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Data Presentation
The following tables present hypothetical yet representative data for liposomal formulations of a hydrophobic antiviral drug, which can be used as a reference for expected results with this compound liposomes.
Table 1: Influence of Lipid Composition on Physicochemical Properties
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | DPPC:Chol (1:0) | 150 | 0.25 | -5.2 | 75 |
| F2 | DPPC:Chol (2:1) | 135 | 0.18 | -4.8 | 88 |
| F3 | DSPC:Chol (2:1) | 140 | 0.15 | -6.1 | 92 |
DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoylphosphatidylcholine; Chol: Cholesterol
Table 2: Effect of Drug-to-Lipid Ratio on Liposome Characteristics
| Formulation ID | Drug-to-Lipid Ratio (w/w) | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| F4 | 1:20 | 138 | 0.17 | 91 |
| F5 | 1:10 | 145 | 0.21 | 85 |
| F6 | 1:5 | 160 | 0.28 | 72 |
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-loaded liposomes.
Caption: this compound's mechanism of action targeting viral protein 3A to inhibit RNA replication.
References
- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Liposomes of this compound and phosphatidylcholine: definition of the drug-phospholipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
Validation & Comparative
Enviroxime and its Vinylacetylene Analogs: A Comparative Efficacy Analysis Against Picornaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of Enviroxime and its vinylacetylene analogs against picornaviruses, a family of viruses responsible for a wide range of human diseases, including the common cold (rhinovirus), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enteroviruses). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support ongoing research and development in antiviral therapeutics.
Quantitative Efficacy Comparison
The antiviral activities of this compound and its vinylacetylene analogs have been evaluated against various picornaviruses, primarily through the determination of their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the compound required to inhibit viral replication or cytopathic effect by 50%. The data presented below has been compiled from in vitro studies using cell culture models.
Table 1: In Vitro Antiviral Activity of this compound and Vinylacetylene Analogs against Poliovirus Type 1
| Compound | Structure | IC50 (µg/mL) | IC50 (µM) |
| This compound | (Reference Benzimidazole) | ~0.072 | 0.2[1] |
| Vinylacetylene Analog 1 | 4'-H | 0.04 | 0.11 |
| Vinylacetylene Analog 2 | 4'-F | 0.03 | 0.08 |
| Vinylacetylene Analog 3 | 4'-Cl | 0.03 | 0.07 |
| Vinylacetylene Analog 4 | 4'-Br | 0.04 | 0.09 |
| Vinylacetylene Analog 5 | 4'-CH3 | 0.03 | 0.08 |
| Vinylacetylene Analog 6 | 4'-OCH3 | 0.04 | 0.10 |
| Vinylacetylene Analog 7 | 4'-SCH3 | 0.02 | 0.05 |
IC50 values for vinylacetylene analogs were originally reported in µg/mL and have been converted to µM for comparison. The molar mass of this compound is 358.42 g/mol .[2][3][4]
Table 2: In Vitro Antiviral Activity of this compound against various Picornaviruses
| Virus | Cell Line | EC50 (µM) |
| Rhinovirus (various clinical isolates) | RD | 0.05 - 0.10[3] |
| Enterovirus D68 (prototype strain) | RD | 0.05 - 0.10[3] |
| Poliovirus Type 1 | FL | 0.2[1] |
| Rubella Virus | HeLa and WISH | 0.125 µg/mL |
Mechanism of Action: Targeting the Viral 3A Protein
Both this compound and its vinylacetylene analogs share a common mechanism of action, targeting the non-structural viral protein 3A.[5] This protein plays a crucial role in the picornavirus replication cycle by orchestrating the formation of viral replication organelles.
The 3A protein, along with its precursor 3AB, localizes to the Golgi apparatus and endoplasmic reticulum (ER). It recruits host cell factors, including phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and Acyl-coenzyme A binding domain containing 3 (ACBD3), to these membrane sites. This recruitment is essential for the generation of phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which serve as the scaffold for the assembly of the viral replication complex. By inhibiting the function of the 3A protein, this compound and its analogs disrupt this critical process, thereby blocking viral RNA synthesis.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for these antiviral compounds.
Caption: Picornavirus 3A Protein-Mediated Replication Pathway and Inhibition by this compound Analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PR50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates.
-
Picornavirus stock of known titer (plaque-forming units [PFU]/mL).
-
This compound or vinylacetylene analog stock solution (typically in DMSO).
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Overlay medium: Cell culture medium containing a solidifying agent (e.g., 0.5-1.2% agarose or methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Preparation: Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition and Overlay: After the incubation period, remove the virus inoculum and gently wash the cells with PBS. Add the different concentrations of the test compound to the respective wells. Immediately after, overlay the cells with the overlay medium containing the same concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and host cell line).
-
Plaque Visualization: Once plaques are visible, fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution. After staining, gently wash the wells with water to remove excess stain.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The PR50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Host cells seeded in 96-well plates.
-
Picornavirus stock.
-
Test compounds.
-
Cell culture medium.
-
Cell viability dye (e.g., Neutral Red, MTT, or XTT).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a semi-confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium and add the diluted compounds to the cells. Then, infect the cells with a pre-titered amount of virus that would cause complete CPE in 3-5 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show complete CPE.
-
Quantification of Cell Viability: Add the cell viability dye to all wells and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death, calculated relative to the cell and virus controls.
Below is a diagram illustrating the general workflow for these antiviral assays.
Caption: General workflow for in vitro antiviral efficacy testing.
Conclusion
The vinylacetylene analogs of this compound demonstrate potent in vitro activity against poliovirus, with some analogs exhibiting slightly improved efficacy compared to the parent compound. Their shared mechanism of action, targeting the viral 3A protein, underscores the importance of this protein as a valid target for anti-picornavirus drug development. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to explore the full therapeutic potential of this class of compounds. The detailed protocols provided herein offer a standardized framework for the continued investigation and comparison of novel antiviral agents.
References
- 1. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 72301-79-2 | >98% [smolecule.com]
- 5. This compound | C17H18N4O3S | CID 5748733 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of 3A-Targeting Picornavirus Inhibitors: A Comparative Analysis with Enviroxime
A detailed examination of cross-resistance between Enviroxime and other investigational inhibitors targeting the picornavirus 3A protein reveals a shared mechanism of action and common resistance pathways. This comparative guide synthesizes available experimental data on the cross-resistance profiles of TTP-8307 and specific cellular kinase inhibitors with this compound, providing valuable insights for researchers and drug development professionals in the field of antiviral therapies.
The picornavirus nonstructural protein 3A is a critical component of the viral replication machinery, making it an attractive target for antiviral drug development. This compound was one of the first compounds identified to inhibit picornavirus replication by targeting the 3A protein.[1][2][3] Studies into its mechanism of action have revealed that it likely interferes with the initiation of viral plus-strand RNA synthesis.[1][2] Resistance to this compound invariably maps to mutations within the 3A coding region, typically single amino acid substitutions.[1][2][4][5] This guide focuses on the cross-resistance observed between this compound and other inhibitors that have since been shown to target the same viral protein.
Comparative Analysis of 3A Inhibitor Cross-Resistance
Subsequent research has identified other compounds that exhibit a similar mode of action to this compound, targeting the 3A protein and, consequently, demonstrating cross-resistance. This section details the quantitative data from studies on two such classes of inhibitors: the novel antiviral compound TTP-8307 and certain cellular kinase inhibitors.
Cross-Resistance with TTP-8307
A study by De Palma et al. (2009) identified a novel enterovirus replication inhibitor, TTP-8307, which also targets the 3A protein. Their research demonstrated clear cross-resistance between TTP-8307 and this compound. Coxsackievirus B3 (CVB3) variants with specific mutations in the 3A protein showed reduced susceptibility to both compounds.
| Compound | Virus Strain | 3A Mutation(s) | EC50 (µM) | Fold-Resistance |
| TTP-8307 | Wild-Type CVB3 | None | 0.4 ± 0.1 | - |
| CVB3 Mutant | V45A | > 20 | > 50 | |
| CVB3 Mutant | I54F | > 20 | > 50 | |
| CVB3 Mutant | H57Y | > 20 | > 50 | |
| This compound | Wild-Type CVB3 | None | 0.1 ± 0.03 | - |
| CVB3 Mutant | V45A | > 5 | > 50 | |
| CVB3 Mutant | I54F | > 5 | > 50 | |
| CVB3 Mutant | H57Y | > 5 | > 50 |
Data extracted from De Palma et al., 2009. EC50 values represent the concentration required to inhibit the viral cytopathic effect by 50%.
Cross-Resistance with Cellular Kinase Inhibitors
Research by Arita et al. (2009) uncovered that certain cellular kinase inhibitors, specifically GW5074 and a Flt3 inhibitor II, suppress enterovirus replication by targeting the 3A protein. Poliovirus mutants resistant to these kinase inhibitors were found to harbor a mutation at amino acid position 70 of the 3A protein (A70T), a position also implicated in this compound resistance. This shared mutation resulted in cross-resistance.
| Compound | Virus Strain | 3A Mutation | IC50 (µM) | Fold-Resistance |
| GW5074 | Wild-Type Poliovirus | None | ~5 | - |
| Poliovirus Mutant | A70T | > 50 | > 10 | |
| Flt3 Inhibitor II | Wild-Type Poliovirus | None | ~10 | - |
| Poliovirus Mutant | A70T | > 50 | > 5 | |
| This compound | Wild-Type Poliovirus | None | ~0.1 | - |
| Poliovirus Mutant | A70T | > 1 | > 10 |
Approximate values interpreted from graphical data in Arita et al., 2009. IC50 values represent the concentration required to inhibit viral replication by 50%.
Experimental Protocols
The data presented in this guide were generated using established virological assays. The following are detailed methodologies for the key experiments cited.
Selection of Drug-Resistant Virus Mutants
Resistant virus populations are selected by serial passage of the virus in the presence of sub-optimal, and then gradually increasing, concentrations of the inhibitory compound.
-
Initial Infection: A monolayer of susceptible cells (e.g., Vero or HeLa cells) is infected with the wild-type virus at a low multiplicity of infection (MOI).
-
Compound Addition: The inhibitor is added to the culture medium at a concentration that partially inhibits viral replication (e.g., at or slightly above the EC50).
-
Incubation and Observation: The infected cells are incubated, and the development of a cytopathic effect (CPE) is monitored.
-
Harvest and Re-infection: Once CPE is observed, the virus-containing supernatant is harvested. This viral stock is then used to infect fresh cell monolayers in the presence of a higher concentration of the inhibitor.
-
Iterative Passages: This process of infection, compound treatment, and harvest is repeated for multiple passages, with the compound concentration being incrementally increased.
-
Isolation and Characterization: Viruses capable of replicating at high concentrations of the inhibitor are isolated, typically by plaque purification. The 3A coding region of the resistant viruses is then sequenced to identify mutations.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound that is required to inhibit virus-induced cell death by 50% (EC50).
-
Cell Seeding: Susceptible cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
Compound Dilution Series: A serial dilution of the test compound is prepared.
-
Infection and Treatment: The cell culture medium is replaced with medium containing the diluted compounds, and the cells are then infected with a standardized amount of virus. Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause extensive CPE in the virus control wells (typically 2-4 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or neutral red uptake).
-
Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration, and the EC50 value is calculated using a dose-response curve fitting model.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
References
- 1. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 4. Mutations in the nonstructural protein 3A confer resistance to the novel enterovirus replication inhibitor TTP-8307 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the Nonstructural Protein 3A Confer Resistance to the Novel Enterovirus Replication Inhibitor TTP-8307 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Concentration of Enviroxime Against Diverse Enteroviruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory capabilities of Enviroxime against a spectrum of enteroviruses. The data presented is compiled from various studies to assist researchers in evaluating its potential as a broad-spectrum anti-enteroviral agent.
Executive Summary
This compound is an antiviral compound that has demonstrated inhibitory activity against a range of rhinoviruses and enteroviruses.[1] Its primary mechanism of action involves the targeting of the viral non-structural protein 3A and the host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB), which are crucial for the formation of viral replication organelles.[2][3] This guide summarizes the reported 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound against various enteroviruses and provides a comparative look at other anti-enteroviral agents.
Inhibitory Concentration of this compound
The effectiveness of this compound varies across different enterovirus serotypes and the cell lines used in in vitro studies. The following table summarizes the available quantitative data on the inhibitory concentration of this compound.
| Enterovirus Serotype | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Poliovirus 1 (Mahoney) | CPE Inhibition | FL cells | 0.2 | [4] |
| Enterovirus D68 (various isolates) | CPE Reduction | HeLa Rh | 0.19 - 0.45 | [5] |
| Enterovirus A71 | CPE Assay | Not Specified | 0.178 | [6] |
| Enterovirus A71 | CPE Inhibition | RD cells | 0.06 ± 0.001 | [7] |
| Enterovirus A71 | RNA Yield Reduction | RD cells | 0.2 ± 0.04 | [7] |
| Enterovirus A71 | CPE Inhibition | HIOs | 0.4 ± 0.2 | [7] |
| Enterovirus A71 | RNA Yield Reduction | HIOs | 1.4 ± 0.3 | [7] |
CPE: Cytopathic Effect; HIOs: Human Intestinal Organoids; FL cells: Human amnion cells; RD cells: Human rhabdomyosarcoma cells; HeLa Rh: HeLa-Rhino cells.
Qualitative studies have also reported this compound's activity against Coxsackievirus A9, various Coxsackievirus B strains, and Echovirus 9 and 11, though specific IC50 or EC50 values were not provided in the readily available literature.[8]
Comparative Analysis with Other Antiviral Agents
Several studies have compared the efficacy of this compound with other inhibitors of enterovirus replication. The following table provides a snapshot of these comparisons.
| Antiviral Agent | Target | Enterovirus Serotype(s) | IC50 / EC50 (µM) | Reference |
| This compound | 3A/PI4KB | Enterovirus D68 | 0.19 - 0.45 | [5] |
| Rupintrivir | 3C Protease | Enterovirus D68 | 0.0018 - 0.0030 | [5] |
| Pleconaril | Capsid (VP1) | Enterovirus D68 | 0.081 - 0.5 | [5] |
| Vapendavir | Capsid (VP1) | Enterovirus D68 | 0.39 - 1.2 | [5] |
| Pirodavir | Capsid (VP1) | Enterovirus D68 | 2.7 - 3.1 | [5] |
| Favipiravir | RdRp | Enterovirus D68 | ≥63 | [5] |
| This compound | 3A/PI4KB | Poliovirus 1 | 0.2 | [4] |
| Disoxaril | Capsid | Poliovirus 1 | 0.3 | [4] |
| Ribavirin | IMPDH | Poliovirus 1 | 3 | [4] |
RdRp: RNA-dependent RNA polymerase; IMPDH: Inosine monophosphate dehydrogenase.
These comparisons highlight that while this compound is a potent inhibitor, other compounds targeting different viral components, such as the 3C protease, may exhibit greater potency in some instances.
Mechanism of Action: The 3A-PI4KB Axis
This compound's antiviral activity is attributed to its interference with the formation of viral replication organelles. Enteroviruses remodel host cell membranes to create these structures, a process that is critically dependent on the host lipid kinase, PI4KB. The viral protein 3A plays a key role in recruiting PI4KB to the replication sites. This compound is believed to inhibit this process, thereby disrupting viral RNA synthesis. Mutations in the viral 3A protein can confer resistance to the drug.[9][10]
Caption: Mechanism of this compound Action.
Experimental Protocols
The determination of the inhibitory concentration of antiviral compounds like this compound is primarily conducted through cell-based assays. The two most common methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay Workflow
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Caption: CPE Inhibition Assay Workflow.
Detailed Methodology for CPE Inhibition Assay:
-
Cell Seeding: Host cells permissive to the enterovirus of interest (e.g., HeLa, RD, Vero cells) are seeded into 96-well microtiter plates at a predetermined density and allowed to form a monolayer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Subsequently, a standardized amount of virus (e.g., 100 CCID50) is added to each well, except for the cell control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Assessment of Cell Viability: Cell viability is quantified using a colorimetric or fluorometric assay, such as the MTS or MTT assay. These assays measure the metabolic activity of living cells.
-
Data Analysis: The absorbance or fluorescence values are used to generate a dose-response curve, from which the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) is calculated.
Plaque Reduction Assay Workflow
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral compound.
Caption: Plaque Reduction Assay Workflow.
Detailed Methodology for Plaque Reduction Assay:
-
Cell Seeding: Confluent monolayers of susceptible host cells are prepared in 6- or 12-well plates.
-
Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of the enterovirus to ensure the formation of distinct plaques.
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of this compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period that allows for the development of visible plaques (typically 2-5 days).
-
Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques at each drug concentration is counted and compared to the number of plaques in the untreated control wells. The IC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.
Conclusion
This compound demonstrates significant inhibitory activity against a range of enteroviruses by targeting a key step in the viral replication cycle. While its potency can vary depending on the specific enterovirus and the experimental system, the available data supports its role as a valuable tool for enterovirus research and a potential scaffold for the development of more potent and broad-spectrum antiviral therapies. Further studies are warranted to establish a more comprehensive profile of its inhibitory concentrations against a wider array of clinically relevant enterovirus serotypes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Broad-Spectrum and Enterovirus-Specific Inhibitors against Clinical Isolates of Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 4-kinase III beta is a target of this compound-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy for Poliovirus: A Comparative Analysis of Guanidine and Enviroxime
For Researchers, Scientists, and Drug Development Professionals
The eradication of poliovirus remains a global health priority. While vaccination is the cornerstone of this effort, the development of effective antiviral therapies is crucial for managing outbreaks, treating chronically infected individuals, and mitigating the risks associated with the post-eradication era. This guide provides a comparative overview of two historical antiviral compounds, guanidine and enviroxime, and explores the potential of their combined use against poliovirus.
Executive Summary
Guanidine and this compound are two antiviral compounds that inhibit poliovirus replication through distinct mechanisms. Guanidine targets the viral non-structural protein 2C, interfering with the initiation of negative-strand RNA synthesis.[1][2] In contrast, this compound targets the viral protein 3A, leading to the inhibition of positive-strand RNA synthesis.[1] This fundamental difference in their modes of action presents a compelling rationale for their investigation as a combination therapy. By targeting two separate and essential steps in the viral replication cycle, a combination of guanidine and this compound could potentially exhibit synergistic antiviral activity, a broader spectrum of efficacy, and a higher barrier to the development of drug resistance.
While no direct experimental data on the combined efficacy of guanidine and this compound against poliovirus is currently available in published literature, this guide will provide a detailed comparison of their individual properties, mechanisms of action, and available efficacy data. Furthermore, it will outline a general experimental framework for evaluating the potential synergy of this combination.
Comparative Data of Guanidine and this compound Monotherapies
The following table summarizes the key characteristics and available in vitro efficacy data for guanidine and this compound against poliovirus. It is important to note that direct comparison of potency is challenging as the data is derived from different studies with varying experimental conditions.
| Feature | Guanidine Hydrochloride | This compound |
| Target | Viral non-structural protein 2C[1][2] | Viral non-structural protein 3A[1] |
| Mechanism of Action | Inhibits the initiation of negative-strand RNA synthesis[1][2] | Inhibits the initiation of positive-strand RNA synthesis |
| Reported In Vitro Efficacy (Poliovirus) | Demonstrates antiviral effect by inhibiting the cytopathic effect of poliovirus in cell cultures.[3] | A study on poliovirus type 1 (Mahoney strain) in FL cells reported an IC50 of 0.2 µmol/L.[4] |
| Known Limitations | Severe toxicity, which has prevented its use in humans.[3] | Poor preclinical data and undesirable gastrointestinal side effects in clinical studies for rhinovirus infections.[1] |
Mechanisms of Action and Rationale for Combination
The poliovirus replication cycle involves the synthesis of both negative- and positive-strand RNA, which serve as templates for genome replication and protein translation, respectively.
-
Guanidine's Role: Guanidine hydrochloride acts as a reversible inhibitor of the poliovirus 2C protein. This protein is believed to be involved in the initiation of negative-strand RNA synthesis. By blocking this step, guanidine effectively halts the production of the templates required for generating new viral genomes.
-
This compound's Role: this compound targets the viral protein 3A. This protein is crucial for the formation of the viral replication complex and is specifically implicated in the initiation of positive-strand RNA synthesis. Inhibition of 3A function by this compound disrupts the production of new viral genomes and messenger RNAs.
The complementary mechanisms of these two compounds form the basis of the rationale for their combined use. By simultaneously targeting two distinct and essential enzymatic activities in the viral replication process, the combination of guanidine and this compound could lead to a more profound and durable antiviral effect.
Signaling Pathway and Experimental Workflow
To visualize the distinct targets of guanidine and this compound within the poliovirus replication cycle and a general workflow for assessing their combined effect, the following diagrams are provided.
Caption: Poliovirus replication cycle and drug targets.
Caption: Experimental workflow for combination assay.
Experimental Protocols
While a specific study on the guanidine and this compound combination is unavailable, the following are detailed, generalized protocols for key experiments used to assess the antiviral activity of compounds against poliovirus, which can be adapted to evaluate this combination.
Plaque Reduction Assay
This assay measures the ability of antiviral compounds to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Susceptible cell line (e.g., HeLa, L20B)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poliovirus stock of known titer (PFU/mL)
-
Guanidine hydrochloride and this compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a 6-well or 12-well plate with the susceptible cell line to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of guanidine, this compound, and their combinations in cell culture medium.
-
Virus Infection: Aspirate the medium from the cell monolayers and infect with a dilution of poliovirus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the individual drugs or their combinations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.
Materials:
-
Susceptible cell line
-
Cell culture medium
-
Poliovirus stock
-
Guanidine hydrochloride and this compound
-
96-well plates for virus titration
Procedure:
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with poliovirus at a specific multiplicity of infection (MOI).
-
Treatment: After virus adsorption, add cell culture medium containing serial dilutions of the individual compounds or their combinations.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24 hours).
-
Virus Harvest: Subject the plates to freeze-thaw cycles to release the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each well using a standard plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in virus yield is calculated by comparing the virus titers from treated wells to that of the untreated control.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of guanidine and this compound provide a strong rationale for investigating their potential as a combination therapy for poliovirus. While historical limitations related to toxicity and poor pharmacokinetics have hindered their clinical development as monotherapies, modern drug delivery technologies and medicinal chemistry approaches could potentially overcome these challenges.
The immediate next step for the research community is to conduct in vitro studies to formally assess the interaction between guanidine and this compound against various poliovirus strains, including wild-type, vaccine-derived, and drug-resistant variants. Such studies, following the protocols outlined above, would be instrumental in determining whether this combination exhibits additive, synergistic, or antagonistic effects. Positive findings would warrant further investigation into the mechanisms of synergy and potential in vivo efficacy and safety in appropriate animal models. The insights gained from such research could be invaluable in the ongoing effort to eradicate polio and prepare for a post-eradication world.
References
- 1. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Enviroxime in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Enviroxime with other antiviral agents targeting picornaviruses. The data presented is compiled from various in vitro studies, offering a comprehensive overview of the efficacy and cytotoxicity of these compounds in different cell lines. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.
Comparative Analysis of Antiviral Activity and Cytotoxicity
The therapeutic index (TI), a critical parameter in drug development, is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher TI indicates a more favorable safety profile for a potential therapeutic agent. The following tables summarize the CC50, EC50, and calculated TI for this compound and two alternative anti-picornavirus compounds, Pleconaril and Rupintrivir, across various cell lines and virus strains.
| This compound | ||||
| Cell Line | Virus | CC50 (µM) | EC50 (µM) | Therapeutic Index (TI) |
| RD | Enterovirus 71 (EV-A71) | >100 | 0.06 ± 0.001 | >1667 |
| HIOs | Enterovirus 71 (EV-A71) | >100 | 0.4 ± 0.2 | >250 |
| RD | Enterovirus D68 (EV-D68) | >100 | 0.01-0.3 | >333-10000 |
| A549 | Enterovirus D68 (EV-D68) | >100 | ~0.1 | >1000 |
| HeLa-Ohio-1 | Enterovirus D68 (EV-D68) | >100 | ~0.1 | >1000 |
| Pleconaril | ||||
| Cell Line | Virus | CC50 (µM) | EC50 (µM) | Therapeutic Index (TI) |
| Various | Enteroviruses (prototypic strains) | 12.5 - 25 | 0.001 - 1.05 | 11.9 - 25000 |
| RD | Enterovirus D68 (EV-D68) | 11.3 | 0.21 ± 0.05 | 53.8 |
| H1-HeLa | Rhinoviruses (various serotypes) | >100 | ~0.05 | >2000 |
| Vero | Coxsackievirus B3 (CV-B3) | >100 | ~0.1 | >1000 |
| Rupintrivir | ||||
| Cell Line | Virus | CC50 (µM) | EC50 (µM) | Therapeutic Index (TI) |
| RD | Enterovirus 71 (EV-A71) | >100 | 0.003 ± 0.001 | >33333 |
| HIOs | Enterovirus 71 (EV-A71) | >100 | 0.004 ± 0.001 | >25000 |
| RD | Enterovirus D68 (EV-D68) | >100 | 0.0022 - 0.0053 | >18868 - >45455 |
| H1-HeLa | Human Rhinovirus 14 (HRV-14) | >100 | 0.014 | >7143 |
| MRC-5 | Rhinoviruses (48 serotypes) | >100 | mean 0.023 | >4348 |
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50)
The CC50 value, the concentration of a compound that results in 50% cell death, is a key indicator of its cytotoxicity.
-
Cell Seeding: Plate a consistent number of cells from the desired cell line (e.g., HeLa, Vero, A549, RD) into 96-well microtiter plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Treatment: Add the diluted compounds to the wells containing the cells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of cell division (typically 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These colorimetric assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Determination of 50% Effective Concentration (EC50)
The EC50 value represents the concentration of a compound that inhibits 50% of viral replication or cytopathic effect (CPE).
-
Cell Seeding: Seed cells in 96-well plates as described for the CC50 assay.
-
Viral Infection: Infect the cells with the target picornavirus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
Incubation: Incubate the plates until significant CPE is observed in the "virus only" control wells (typically 2-5 days).
-
CPE Inhibition Assay: Quantify the extent of CPE in each well. This can be done visually or by using a cell viability assay as described above, where a reduction in CPE corresponds to higher cell viability.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Calculation of Therapeutic Index (TI)
The therapeutic index is calculated using the following formula:
TI = CC50 / EC50
Signaling Pathways and Mechanisms of Action
The antiviral compounds discussed in this guide employ distinct mechanisms to inhibit picornavirus replication.
This compound: Targeting Viral Protein 3A
This compound is known to inhibit the replication of rhinoviruses and enteroviruses by targeting the viral non-structural protein 3A.[1] This protein is crucial for the formation of the viral replication complex and the synthesis of viral RNA.[1] By interfering with the function of protein 3A, this compound disrupts the viral life cycle.[1]
Caption: this compound inhibits picornavirus replication by targeting viral protein 3A.
Pleconaril: Capsid Inhibition
Pleconaril acts as a capsid-binding agent. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.
Caption: Pleconaril inhibits viral uncoating by binding to the VP1 capsid protein.
Rupintrivir: 3C Protease Inhibition
Rupintrivir is a potent inhibitor of the viral 3C protease.[2][3][4][5] This enzyme is essential for the cleavage of the viral polyprotein into individual functional proteins required for replication. By blocking the 3C protease, Rupintrivir prevents the maturation of viral proteins, thereby halting the replication process.[2][3][4][5]
Caption: Rupintrivir blocks viral replication by inhibiting the 3C protease.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the therapeutic index of an antiviral compound in cell culture.
Caption: Workflow for determining the therapeutic index of antiviral compounds.
References
- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Enviroxime's Unfulfilled Promise: A Comparative Analysis of a Failed Common Cold Candidate
The quest for an effective antiviral against the common cold has been a long and challenging journey for drug developers. Enviroxime, a benzimidazole derivative, emerged in the late 20th century as a promising candidate, showing potent inhibition of rhinovirus replication in preclinical studies. However, its transition to human clinical trials ultimately led to disappointment. This guide provides a detailed comparison of this compound with other antiviral agents for the common cold, delving into the experimental data and methodologies to elucidate the reasons for its clinical failure.
This compound's mechanism of action involves the inhibition of viral RNA synthesis, a critical step in the replication of rhinoviruses, the primary causative agent of the common cold.[1][2] Specifically, it targets the viral non-structural protein 3A, which is essential for the formation of the viral replication complex.[1][3] Despite this promising target, clinical trials revealed a stark disconnect between in vitro potency and in vivo efficacy.
The Clinical Verdict: Lack of Efficacy
Two key double-blind, placebo-controlled clinical trials ultimately sealed this compound's fate. A community-based study by Miller et al. (1985) involving natural rhinovirus infections found no consistent statistically significant differences in clinical outcomes between the this compound-treated group and the placebo group. The study concluded that "no therapeutic effect of this compound was demonstrated."[4][5]
In a more controlled setting, a volunteer challenge study by Phillpotts et al. (1983), where healthy participants were intentionally infected with rhinovirus, yielded similarly discouraging results. While a statistically significant reduction in the mean clinical score was observed on day 5 of treatment in the this compound group, this effect was not sustained.[6] Crucially, there was no significant difference in the total clinical score over the entire treatment period, nor was there a significant reduction in the quantity of nasal secretions, a key indicator of cold severity.[6]
Comparative Analysis with Other Antiviral Agents
To understand the landscape of antiviral development for the common cold, it is essential to compare this compound's performance with other notable candidates that have been clinically tested. The following tables summarize the available quantitative data from key clinical trials.
Table 1: Comparison of Efficacy in Reducing Common Cold Symptoms
| Antiviral Agent | Mechanism of Action | Key Efficacy Endpoint(s) | Result vs. Placebo | p-value | Reference(s) |
| This compound | Inhibits viral RNA synthesis (targets 3A protein) | Mean Total Clinical Score | No significant difference | Not Reported | [4][5] |
| Mean Clinical Score on Day 5 | Statistically significant reduction | <0.05 | [6] | ||
| Nasal Secretion Weight | No significant difference | Not Reported | [6] | ||
| Pleconaril | Binds to viral capsid, preventing uncoating | Median Time to Alleviation of Illness | 1-day reduction | <0.001 | [1] |
| Mean Duration of Cold Symptoms | 1-day reduction (6.3 vs 7.3 days) | Not Reported | [6] | ||
| Rupintrivir | 3C Protease Inhibitor | Mean Total Daily Symptom Score | 33% reduction (2.2 vs 3.3) | 0.014 | [1] |
| Vapendavir | Capsid-binding agent | Overall Respiratory Symptoms | Improved | Not Reported | [7][8] |
| Duration of Illness | Shortened | Not Reported | [7][8] |
Table 2: Comparison of Antiviral Activity in Clinical Trials
| Antiviral Agent | Key Virological Endpoint(s) | Result vs. Placebo | p-value | Reference(s) |
| This compound | Not Reported | Not Reported | Not Reported | |
| Pleconaril | Culturable Virus in Nasal Mucus (Day 3) | More rapid loss of culturable virus | <0.0001 | [3][9] |
| Rupintrivir | Proportion of Subjects with Positive Viral Cultures | Reduced (44% vs 70% for 5x/day prophylaxis) | 0.03 | [1][6] |
| Vapendavir | Viral Load | Reduced level and faster resolution | Not Reported | [7][8] |
Experimental Protocols: A Closer Look
The clinical trials for these antiviral agents employed rigorous methodologies to assess their efficacy and safety.
This compound Clinical Trial Protocol (Based on Phillpotts et al., 1983)
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Participants: Healthy adult volunteers.
-
Intervention: Intranasal administration of this compound or a matching placebo.
-
Challenge: Experimental infection with human rhinovirus type 9.
-
Primary Endpoints: Daily clinical symptom scores (assessing symptoms like runny nose, nasal obstruction, sore throat, cough, etc.) and total clinical score.
-
Secondary Endpoints: Nasal secretion weight, viral shedding in nasal washings.
Pleconaril Clinical Trial Protocol (General Overview)
-
Study Design: Double-blind, placebo-controlled, randomized trials.
-
Participants: Adults with self-reported cold symptoms of less than 24 hours duration.
-
Intervention: Oral administration of Pleconaril (400 mg three times daily for five days) or a matching placebo.
-
Primary Endpoints: Time to alleviation of illness, daily symptom scores.
-
Secondary Endpoints: Viral culture from nasal mucus specimens.
Visualizing the Pathways and Processes
To better understand the scientific rationale and experimental flow, the following diagrams, generated using Graphviz (DOT language), illustrate this compound's proposed mechanism of action and a typical clinical trial workflow.
Caption: Proposed mechanism of action of this compound, targeting the viral 3A protein within the replication complex to inhibit RNA synthesis.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of an antiviral for the common cold.
Conclusion: Lessons from Failure
The failure of this compound in human clinical trials, despite its in vitro promise, underscores a critical challenge in antiviral drug development: the difficulty of translating preclinical activity into clinical benefit. Several factors could have contributed to this failure, including poor bioavailability at the site of infection in the nasal passages, rapid development of viral resistance, or a therapeutic window that is too narrow for practical application in a real-world setting.
In contrast, while also not achieving regulatory approval for the common cold due to modest efficacy and safety concerns, agents like Pleconaril and the more recent positive, albeit still unpublished, results for Vapendavir, demonstrate that targeting the virus can have a measurable, though perhaps limited, clinical impact. The journey to find a truly effective and safe antiviral for the common cold continues, with the lessons learned from the clinical development of drugs like this compound providing valuable insights for future research and development endeavors.
References
- 1. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II, Randomized, Double-Blind, Placebo-Controlled Studies of Ruprintrivir Nasal Spray 2-Percent Suspension for Prevention and Treatment of Experimentally Induced Rhinovirus Colds in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Controlled trial of this compound against natural rhinovirus infections in a community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic activity of this compound against rhinovirus infection in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rupintrivir (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Enviroxime
Proper disposal of Enviroxime, an antiviral benzimidazole derivative, is critical to ensure personnel safety and environmental protection. As with any investigational compound, a comprehensive waste management plan should be in place before work begins.[1] This involves a hierarchy of controls: minimizing waste generation, seeking opportunities for reuse or redistribution, treating waste to reduce hazard, and finally, proper disposal.[1]
Step-by-Step Disposal Protocol
-
Waste Characterization and Assessment:
-
The first step is to determine if the this compound waste is classified as hazardous.[2][3] In the absence of a specific SDS, it is prudent to handle all this compound waste as hazardous chemical waste.
-
This includes unused or expired pure compounds, solutions containing this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup.
-
-
Segregation of Waste Streams:
-
Properly segregate this compound waste at the point of generation to prevent mixing with non-hazardous waste or incompatible chemicals.[4][5]
-
Keep solid waste, liquid waste, and sharps in separate, designated containers.
-
If this compound is used in experiments involving biological materials (e.g., cell cultures), this creates a multihazardous waste stream that requires special handling.[6][7] Consult your EHS department for specific procedures for mixed chemical and biological waste.
-
-
Containerization and Labeling:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste accumulation.[6][8] Plastic containers are often preferred.[8]
-
Clearly label all waste containers with a "Hazardous Waste" tag.[8][9] The label must include the full chemical name ("this compound"), concentration, and any other components in the waste mixture.
-
Keep waste containers securely closed except when adding waste.[8][9]
-
-
Storage and Accumulation:
-
Arranging for Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution (e.g., 12 months), contact your EHS department to schedule a waste pickup.[8]
-
EHS professionals will transport the waste to an approved hazardous waste management facility for final disposal, which is typically high-temperature incineration.[4][11]
-
This compound Waste Disposal Summary
The following table summarizes the recommended disposal procedures for different types of waste generated during research involving this compound.
| Waste Type | Recommended Container | Disposal Procedure |
| Unused/Expired Solid this compound | Original container or a sealed, labeled hazardous waste container. | Segregate as solid chemical waste. Do not mix with other waste streams. Arrange for EHS pickup.[1] |
| Solutions Containing this compound | Labeled, leak-proof hazardous liquid waste container (e.g., carboy). | Collect all aqueous and solvent-based solutions. Indicate all chemical components and concentrations on the label. Arrange for EHS pickup. |
| Contaminated Labware (Gloves, Wipes, Plasticware) | Lined hazardous waste box or drum. | Collect all solid waste contaminated with this compound. Ensure no free liquids are present.[7] Seal and label the container for EHS pickup. |
| Contaminated Glassware (Vials, Bottles) | Puncture-resistant container for broken glass; original containers if intact. | Empty containers may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[12][13] Consult EHS for specific rinsing procedures before disposing of the container as regular glass waste.[12] |
| Contaminated Sharps (Needles, Scalpels) | Approved, puncture-resistant sharps container.[4] | Place all contaminated sharps directly into the container. Do not overfill. Seal the container when full and manage as hazardous chemical/sharps waste through EHS.[5][9] |
Experimental Protocols and Methodologies
As this document provides procedural guidance for disposal rather than experimental results, detailed experimental protocols are not applicable. The primary methodology is adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management, which forms the basis of institutional EHS programs. The key "experiment" for a researcher is to consistently and accurately characterize and segregate their chemical waste as described above.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. actenviro.com [actenviro.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. forensicresources.org [forensicresources.org]
Essential Safety and Logistical Information for Handling Enviroxime
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of Enviroxime. The following procedural guidance is intended to ensure the safe and effective use of this antiviral compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or safety glasses with side shields should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Gloves should be inspected before each use and replaced immediately if contaminated or damaged. Hands should be thoroughly washed after removing gloves.
-
Body Protection: A laboratory coat must be worn. For procedures with a risk of splashing, a PVC apron is also recommended.
-
Respiratory Protection: When handling this compound powder outside of a containment system (such as a chemical fume hood or biological safety cabinet), a NIOSH-approved N95 or P1 particulate respirator is required.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for accurate experimental planning and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₄O₃S | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| Solubility | ≥ 1.25 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | |
| ≥ 1.25 mg/mL in 10% DMSO/90% (20% SBE-β-CD in Saline) | ||
| ≥ 1.25 mg/mL in 10% DMSO/90% Corn Oil | ||
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |
| In Vitro Toxicity | Relatively non-toxic to various cell lines at concentrations of 32µg/ml or less. | In Vitro Study |
| Minimal Inhibitory Concentration (MIC) | 0.06 µg/ml for poliovirus; 0.125 µg/ml for rubella virus. | In Vitro Study |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder. A stock solution is prepared for use in experiments. The following is a standard protocol for preparing a stock solution in dimethyl sulfoxide (DMSO):
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 500 µg/ml).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in the table above.
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution is further diluted in culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%).
Diagrams
Caption: Workflow for the safe handling, preparation, and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
